molecular formula C37H46N4O6 B1675083 Lopinavir Metabolite M-1 CAS No. 192725-39-6

Lopinavir Metabolite M-1

货号: B1675083
CAS 编号: 192725-39-6
分子量: 642.8 g/mol
InChI 键: PSUMJBRVYHIASB-WPRNPTMGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lopinavir Metabolite M1 is an HIV protease inhibitor which also inhibits E6-mediated proteasomal degradation of mutant p53 in E6-transfected C33A cells.

属性

CAS 编号

192725-39-6

分子式

C37H46N4O6

分子量

642.8 g/mol

IUPAC 名称

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide

InChI

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1

InChI 键

PSUMJBRVYHIASB-WPRNPTMGSA-N

手性 SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

规范 SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lopinavir Metabolite M1

产品来源

United States

Foundational & Exploratory

Discovery and Synthesis of Lopinavir Metabolite M-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This biotransformation leads to the formation of several metabolites, with the C-4 oxidation product, Metabolite M-1, being one of the most significant. This technical guide provides a comprehensive overview of the discovery and synthesis of Lopinavir Metabolite M-1. It details the metabolic pathway, plausible synthetic routes, and the analytical techniques employed for its characterization. The document is intended to serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and infectious diseases, offering insights into the fate of Lopinavir in vivo and providing a framework for the laboratory synthesis of its key metabolite.

Introduction

Lopinavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] It is co-formulated with Ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4.[1] This co-administration, known as "boosting," significantly increases the plasma concentration and therapeutic efficacy of Lopinavir by inhibiting its rapid metabolism.[1] The primary metabolic pathway of Lopinavir involves oxidation, and one of the major metabolites identified in plasma is the C-4 oxidation product, designated as M-1.[2] Understanding the formation, activity, and synthesis of Metabolite M-1 is crucial for a complete comprehension of Lopinavir's pharmacology and for the development of new and improved antiretroviral agents.

Discovery and Metabolic Pathway

The discovery of Metabolite M-1 stemmed from in vitro and in vivo metabolism studies of Lopinavir. These studies revealed that Lopinavir is extensively metabolized by hepatic CYP3A isozymes.[2] The primary site of metabolic attack is the C-4 position of the cyclic urea (B33335) moiety, leading to the formation of M-1.[2] The antiviral activity of M-1 has been evaluated, and it has been shown to be an active metabolite, inhibiting the HIV protease.[3]

Experimental Protocol: In Vitro Metabolism of Lopinavir

A typical in vitro experiment to identify Lopinavir metabolites involves the following steps:

  • Incubation: Lopinavir is incubated with human liver microsomes, which contain a high concentration of CYP enzymes, in the presence of an NADPH-regenerating system to support enzymatic activity.

  • Reaction Quenching: After a specified incubation time, the reaction is terminated by adding a quenching solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

  • Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected.

  • LC-MS/MS Analysis: The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites. The mass spectrometer is set to detect the parent drug and potential metabolites with specific mass-to-charge (m/z) ratios.

Signaling Pathway

The metabolic conversion of Lopinavir to its M-1 metabolite is a critical pathway in its disposition. The following diagram illustrates this biotransformation, highlighting the key enzyme involved.

Lopinavir_Metabolism Lopinavir Lopinavir M1 Metabolite M-1 (4-keto-lopinavir) Lopinavir->M1 Oxidation CYP3A4 CYP3A4 (in Liver Microsomes) Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Metabolic pathway of Lopinavir to Metabolite M-1.

Synthesis of this compound

While the definitive, step-by-step experimental protocol from the primary literature (Sham et al., 2001) is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Lopinavir and related impurities. The key transformation is the oxidation of the benzylic methylene (B1212753) group on the cyclic urea moiety of Lopinavir to a ketone.

Plausible Experimental Protocol for the Synthesis of Metabolite M-1

Step 1: Oxidation of Lopinavir

  • Dissolution: Dissolve Lopinavir in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of acetonitrile and water.

  • Addition of Oxidizing Agent: Add a selective oxidizing agent capable of converting a benzylic methylene to a ketone. A common reagent for this transformation is potassium permanganate (B83412) (KMnO4) under controlled pH and temperature, or other reagents like chromium trioxide (CrO3) or ruthenium tetroxide (RuO4) with a co-oxidant.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if permanganate or chromate (B82759) is used. Extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Chemical Synthesis Workflow

The following diagram outlines the logical workflow for the chemical synthesis of this compound.

Synthesis_Workflow Start Lopinavir Oxidation Oxidation (e.g., KMnO4 or CrO3) Start->Oxidation Workup Reaction Work-up and Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

References

Pharmacokinetics of Lopinavir Metabolite M-1 in Plasma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Lopinavir (B192967) Metabolite M-1 in plasma. While extensive data exists for the parent drug, lopinavir, specific quantitative pharmacokinetic parameters for its M-1 metabolite are not widely published. This document summarizes the available qualitative information for M-1, presents detailed pharmacokinetic data for lopinavir to provide context, outlines relevant experimental protocols, and visualizes the metabolic pathway.

Introduction to Lopinavir Metabolism and the M-1 Metabolite

Lopinavir is a potent HIV-1 protease inhibitor that undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) isoenzymes in the liver.[1][2] Co-administration with ritonavir (B1064), a potent CYP3A inhibitor, significantly increases lopinavir's plasma concentrations and is a standard therapeutic strategy.[1][2]

Several metabolites of lopinavir have been identified, with the C-4 oxidation products, M-1, M-3, and M-4, being the predominant metabolites found in plasma.[1] The M-1 metabolite, specifically, is formed through the oxidation of the carbon-4 of the cyclic urea (B33335) moiety.[3] Notably, M-1 is not an inactive byproduct; it exhibits antiviral activity comparable to the parent drug, lopinavir, with a Ki of 0.7 pM and an EC50 of 1.413 μM in MT-4 cells.[4][5] Despite its in vitro potency, M-1 is present in plasma at low concentrations relative to the parent drug.[3][4]

Quantitative Pharmacokinetic Data

A thorough review of published literature reveals a lack of specific quantitative pharmacokinetic data for the Lopinavir M-1 metabolite in human plasma. The existing research primarily focuses on the parent compound, lopinavir, due to its higher plasma concentrations and primary role in therapeutic efficacy. While it is known that M-1 is a major metabolite, its plasma concentration is generally described in qualitative terms such as "low" or "small amounts".[3][4]

To provide a frame of reference for researchers, the following tables summarize the pharmacokinetic parameters of the parent drug, lopinavir, when co-administered with ritonavir.

Table 1: Lopinavir Pharmacokinetic Parameters in HIV-Negative Volunteers for Different Dosing Regimens [6]

Parameter400/100 mg twice daily200/150 mg twice daily200/50 mg twice daily
AUC₀₋₁₂ (ng·h/mL) 99,59973,60345,146
Cₘₐₓ (ng/mL) 11,9658,9396,404
Cₜₑᵣₘ (ng/mL) 5,7764,2931,749

Table 2: Steady-State Lopinavir Pharmacokinetic Parameters in HIV-Positive Patients (Day 35) [7]

Parameter400/100 mg twice daily533/133 mg twice daily
AUC₁₂ (μg·h/mL) 89.8 ± 36.3116.1 ± 46.5
Cₘₐₓ (μg/mL) 10.7 ± 3.612.9 ± 3.9
CₚᵣₑᏧₒₛₑ (μg/mL) 5.5 ± 3.07.5 ± 3.8
Cₘᵢₙ (μg/mL) 4.3 ± 2.96.5 ± 3.9

Experimental Protocols for Analyte Quantification in Plasma

While specific protocols for the absolute quantification of M-1 in plasma are not detailed in the reviewed literature, the methods used for lopinavir and ritonavir provide a strong foundation. Researchers aiming to quantify M-1 would likely adapt these established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A common approach for extracting lopinavir and its metabolites from plasma involves a combination of protein precipitation and liquid-liquid extraction.[8]

Protocol:

  • Alkalinization and Protein Precipitation: To a plasma sample, add a solution to alkalinize the sample, followed by a precipitating agent like acetonitrile (B52724).

  • Vortex and Centrifugation: Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins. Centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an immiscible organic solvent, such as ethyl acetate, to extract the analytes from the aqueous phase.

  • Evaporation and Reconstitution: The organic layer is separated and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is then analyzed using a validated LC-MS/MS method.[8][9]

Typical Parameters:

  • Chromatographic Column: A reverse-phase column, such as an Agilent ZORBAX Eclipse XDB-C18, is commonly used for separation.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[8][9]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[8]

  • Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[8] For lopinavir, a common transition is m/z 629.6 → 155.2.[8] A similar approach would be required to identify and optimize specific transitions for the M-1 metabolite.

Visualization of Lopinavir Metabolism

The metabolic pathway from lopinavir to its M-1 metabolite is a critical aspect of its pharmacology. The following diagrams illustrate this process and a general workflow for pharmacokinetic analysis.

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4/5 (Liver) Lopinavir->CYP3A4 Metabolism M1 Metabolite M-1 (4-oxo-lopinavir) CYP3A4->M1 Oxidation Other_Metabolites Other Oxidative Metabolites (M-3, M-4, etc.) CYP3A4->Other_Metabolites Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition PK_Workflow cluster_sample_collection Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Interpretation Dosing Drug Administration Blood_Draw Timed Blood Sampling Dosing->Blood_Draw Plasma_Separation Plasma Separation (Centrifugation) Blood_Draw->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation, LLE) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quant Quantification LCMS->Quant PK_Modeling Pharmacokinetic Modeling Quant->PK_Modeling Param_Calc Parameter Calculation (AUC, Cmax, t1/2) PK_Modeling->Param_Calc

References

An In-depth Technical Guide to Lopinavir Metabolism: The M-1 Formation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic pathways of Lopinavir (B192967), with a specific focus on the formation of its primary metabolite, M-1. The document outlines the core enzymatic processes, summarizes available quantitative data, and presents detailed experimental protocols for the study of Lopinavir metabolism.

Introduction to Lopinavir Metabolism

Lopinavir is a potent HIV-1 protease inhibitor that is almost exclusively administered in combination with Ritonavir (B1064), another protease inhibitor.[1][2][3] This co-administration is crucial because Lopinavir alone has low oral bioavailability (~25%) due to extensive first-pass metabolism.[4][5] Ritonavir is a strong inhibitor of the primary enzyme responsible for Lopinavir's metabolism, Cytochrome P450 3A4 (CYP3A4), thereby "boosting" Lopinavir's plasma concentrations and enhancing its antiviral efficacy.[1][2][3][4][5][6][7]

Lopinavir undergoes extensive oxidative metabolism, primarily mediated by the hepatic CYP3A subfamily of enzymes.[1][6] In vitro studies have identified twelve metabolites, with the C-4 oxidation products—M-1, M-3, and M-4—being the most predominant found in plasma.[1] The primary site of this metabolism is the carbon-4 position of the cyclic urea (B33335) moiety of the Lopinavir molecule.[8]

The M-1 metabolite itself is an active compound, exhibiting potent inhibitory activity against the HIV protease with a Ki of 0.7 pM and demonstrating antiviral properties in vitro.[9][10]

The M-1 Metabolic Pathway

The formation of the M-1 metabolite is the principal biotransformation pathway for Lopinavir. This process is an oxidative reaction, specifically a hydroxylation, that occurs on the drug molecule.

Primary Enzyme: Cytochrome P450 3A4 (CYP3A4) is the dominant enzyme responsible for the formation of M-1 and other major metabolites.[4][11] Contributing Enzymes: While CYP3A4 is primary, studies suggest some minor involvement of other enzymes like CYP3A5 and potentially CYP2D6 in Lopinavir's overall biotransformation.[4][12] However, when co-administered with Ritonavir, the potent inhibition of CYP3A activity may obscure the pharmacokinetic consequences of polymorphisms in enzymes like CYP3A5.[13]

The metabolic conversion is illustrated in the diagram below.

Lopinavir_Metabolism Lopinavir Lopinavir (C37H48N4O5) M1 M-1 Metabolite (4-Oxo-lopinavir) Lopinavir->M1 CYP3A4/5 Mediated Oxidation/Hydroxylation

Primary metabolic pathway of Lopinavir to its M-1 metabolite.

Quantitative Data on Lopinavir Metabolism

Quantitative analysis of Lopinavir's metabolism is complicated by its co-formulation with Ritonavir, which significantly alters its pharmacokinetics. However, available data highlights the efficiency of its clearance and the impact of CYP3A4 inhibition.

ParameterValueSpecies/SystemConditionsReference
Elimination Half-life 5-6 hoursHumansCo-administered with Ritonavir[14]
Apparent Oral Clearance 6-7 L/hHumansCo-administered with Ritonavir[1][6]
Plasma Protein Binding 98-99%Humans-[6][14]
Excretion (Fecal) >82%Humans, Rats, DogsAs metabolites[1][8]
Excretion (Unchanged in Feces) 19.8%Humans-[1]
Excretion (Renal) ~10.4%Humans-[1][8]
Excretion (Unchanged in Urine) 2.2%Humans-[1]
Ritonavir Ki (inhibition of LPV metabolism) 13 nMIn vitro-[15]
M-1 Metabolite Ki (HIV Protease Inhibition) 0.7 pMIn vitro-[9][10]
M-1 Metabolite EC50 1.413 µMIn vitro (MT-4 cells)-[9]

Experimental Protocols

The following sections detail common methodologies used to investigate the formation of the M-1 metabolite of Lopinavir.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is a standard method for identifying the primary enzymes involved in drug metabolism and characterizing the resulting metabolites.

Objective: To determine the formation of Lopinavir's M-1 metabolite in the presence of human liver enzymes and to assess the inhibitory effect of Ritonavir.

Materials:

  • Lopinavir

  • Ritonavir (as an inhibitor)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other quenching solvent)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a stock solution of Lopinavir in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.1-0.5 mg/mL), phosphate buffer, and Lopinavir at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or vial for analysis. The formation of the M-1 metabolite is quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

The workflow for this experimental protocol is visualized below.

Workflow for in vitro metabolism studies using Human Liver Microsomes.
Recombinant CYP450 Enzyme Screening

To confirm the specific P450 isozyme responsible for M-1 formation, experiments are conducted using cDNA-expressed human CYP enzymes.

Objective: To identify which specific CYP450 isozyme(s) metabolize Lopinavir to M-1.

Procedure:

  • The general protocol is similar to the HLM assay.

  • Instead of HLM, individual recombinant human CYP450 enzymes (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) are used.

  • Each enzyme is incubated separately with Lopinavir and the necessary cofactors (NADPH and cytochrome P450 reductase).

  • The formation of M-1 is measured for each isozyme. A high rate of M-1 formation in the presence of a specific enzyme (e.g., CYP3A4) confirms its role in the metabolic pathway.[4]

Metabolite Identification using LC-MS/MS

Objective: To separate, identify, and quantify Lopinavir and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

General Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[16]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[17][18]

  • Flow Rate: Typically in the range of 0.3-1.0 mL/min.[17][18]

  • Detection: UV detection can be used, often around 245 nm, but mass spectrometry provides superior sensitivity and specificity.[17]

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.[18]

  • Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for Lopinavir and its M-1 metabolite, ensuring accurate quantification.

Conclusion

The metabolism of Lopinavir is a critical factor in its clinical application, necessitating its co-administration with the CYP3A4 inhibitor Ritonavir. The primary metabolic pathway involves the oxidation of Lopinavir to its M-1 metabolite, a reaction predominantly catalyzed by the CYP3A4 enzyme. While M-1 retains antiviral activity, the extensive first-pass metabolism of the parent drug underscores the importance of the Ritonavir boost. The experimental protocols detailed herein provide a robust framework for researchers in drug development to study and quantify these crucial metabolic pathways, aiding in the characterization of new chemical entities and the understanding of potential drug-drug interactions.

References

In-Depth Technical Guide: Structural Elucidation of Lopinavir Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). Co-formulated with ritonavir (B1064), a pharmacokinetic enhancer, lopinavir's efficacy is significantly improved. Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is primarily responsible for the extensive and rapid metabolism of lopinavir.[1][2] Understanding the oxidative metabolic pathways of lopinavir is crucial for a comprehensive assessment of its disposition, potential drug-drug interactions, and the pharmacological activity of its metabolites. This guide provides a detailed overview of the structural elucidation of lopinavir's oxidative metabolites, including experimental protocols and quantitative data.

Lopinavir Metabolism Overview

Lopinavir undergoes extensive oxidative metabolism, predominantly mediated by the hepatic CYP3A4 enzyme.[1][3] This biotransformation leads to the formation of multiple metabolites. While ritonavir effectively reduces the rate of lopinavir metabolism, thereby increasing its plasma concentrations, the formation of oxidative metabolites still occurs and warrants detailed characterization.[2]

Key Metabolic Pathway: Oxidation

The primary route of lopinavir metabolism is oxidation. In vitro studies with human liver microsomes have identified at least twelve oxidative metabolites.[2] The most abundant of these result from oxidation at the C-4 position of the cyclic urea (B33335) moiety.[4]

Major Oxidative Metabolites of Lopinavir

Three major oxidative metabolites of lopinavir have been identified and synthesized: M1, M3, and M4. These metabolites are formed through the CYP3A4-catalyzed oxidation of the parent drug.[1]

MetaboliteSite of OxidationAntiviral Activity
M1 C-4 of the cyclic ureaComparable to parent drug
M3/M4 C-4 of the cyclic ureaComparable to parent drug

Quantitative data on the in vivo concentrations of individual lopinavir metabolites is limited in publicly available literature. The focus of most pharmacokinetic studies has been on the parent compound, lopinavir, and the effect of the booster, ritonavir.

Experimental Protocols for Structural Elucidation

The identification and structural characterization of lopinavir's oxidative metabolites rely on a combination of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism Studies

Objective: To generate and identify oxidative metabolites of lopinavir in a controlled environment.

Methodology: Incubation with Human Liver Microsomes

  • Incubation Mixture:

    • Lopinavir (substrate)

    • Human liver microsomes (source of CYP3A4)

    • NADPH regenerating system (cofactor for CYP450 enzymes), typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Phosphate buffer (to maintain optimal pH, typically pH 7.4).

  • Incubation Conditions:

    • The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

  • Sample Preparation:

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, detect, and obtain preliminary structural information on lopinavir and its metabolites.

Typical LC-MS/MS System:

  • High-Performance Liquid Chromatography (HPLC): For separating the parent drug from its metabolites.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer for detection and fragmentation analysis.

Illustrative LC-MS/MS Parameters for Lopinavir Analysis:

ParameterTypical Value
Column C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18)[5]
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid.[6]
Flow Rate 0.5 mL/min[6]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Monitoring Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 629.4 for Lopinavir[6]
Product Ion (m/z) 447.2 for Lopinavir[6]

Note: The specific mass transitions for the oxidative metabolites would be determined based on their predicted molecular weights (parent drug + 16 Da for hydroxylation).

Fragmentation Analysis: By analyzing the fragmentation patterns of the metabolite ions in the tandem mass spectrometer and comparing them to the fragmentation of the parent lopinavir molecule, the site of oxidation can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation of the isolated metabolites.

Methodology:

  • Isolation: The metabolites of interest are first isolated and purified from the in vitro incubation mixture using preparative HPLC.

  • NMR Analysis: The purified metabolite is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and analyzed using a high-field NMR spectrometer.

  • NMR Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the carbon skeleton.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

By comparing the NMR spectra of the metabolite with that of the parent lopinavir, the precise location of the oxidative modification can be determined.

Visualization of Key Processes

Lopinavir Metabolic Pathway

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4 (Major Enzyme) Lopinavir->CYP3A4 Metabolism Oxidative_Metabolites Oxidative Metabolites (e.g., M1, M3, M4) CYP3A4->Oxidative_Metabolites Oxidation Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Lopinavir metabolism via CYP3A4 and its inhibition by ritonavir.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_in_vitro In Vitro Metabolism cluster_analysis Analytical Characterization Incubation Incubation of Lopinavir with Human Liver Microsomes Extraction Metabolite Extraction Incubation->Extraction LC_MS LC-MS/MS Analysis (Separation and Preliminary ID) Extraction->LC_MS Isolation Preparative HPLC (Metabolite Isolation) LC_MS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Structure Identified Metabolite Structure NMR->Structure

Caption: Workflow for the identification of lopinavir's oxidative metabolites.

Conclusion

The structural elucidation of lopinavir's oxidative metabolites is a critical component of its pharmacological profiling. The primary metabolic pathway involves CYP3A4-mediated oxidation, leading to the formation of several metabolites, with M1, M3, and M4 being the most prominent. The definitive identification of these metabolites requires a synergistic approach utilizing in vitro metabolism studies, followed by sophisticated analytical techniques such as LC-MS/MS for separation and initial characterization, and NMR spectroscopy for unambiguous structural confirmation. A thorough understanding of these metabolites and their formation is essential for optimizing therapeutic strategies and ensuring patient safety.

References

Lopinavir Metabolite M-1: An In-Depth Technical Analysis of its Interaction with HIV Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby reducing lopinavir's metabolism and increasing its plasma concentration. The metabolism of lopinavir, primarily through CYP3A4-catalyzed oxidation, results in the formation of several metabolites. Among these, the M-1 metabolite has been identified as an active compound with notable inhibitory activity against HIV protease. This technical guide provides a comprehensive overview of the interaction between Lopinavir's major metabolites and HIV protease, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Data Presentation: Quantitative Analysis of Lopinavir and its Metabolites

CompoundInhibition Constant (Ki) against HIV ProteaseAntiviral Activity (EC50) in MT-4 cells
Lopinavir1.3 pM[3]6.5 nM (in PBMCs)[2]
Metabolite M-1 0.7 pM [2][4]1.413 µM [2][4]
Metabolite M-3/M-4Comparable to parent drug[2]Comparable to parent drug[2]

Experimental Protocols

The determination of the inhibitory activity of lopinavir and its metabolites involves a series of standardized biochemical and cell-based assays.

HIV Protease Inhibition Assay (Ki Determination)

A common method for determining the inhibition constant (Ki) of a compound against HIV protease is the Förster Resonance Energy Transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by HIV protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will slow down the rate of cleavage.

Generalized Protocol:

  • Reagent Preparation:

    • Recombinant HIV-1 Protease is diluted to a working concentration in an assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol).

    • A FRET-based peptide substrate is diluted in the assay buffer to a concentration near its Michaelis constant (Km).

    • The test compound (Lopinavir or its metabolites) is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, the HIV-1 protease solution is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the FRET substrate to each well.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.

  • Data Analysis:

    • The initial velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Km value.

Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is determined using a cell-based assay to measure the compound's ability to inhibit HIV replication in a cellular environment. The MT-4 cell line, a human T-cell leukemia line, is highly susceptible to HIV-1 infection and is commonly used for this purpose.

Generalized Protocol:

  • Cell Culture and Infection:

    • MT-4 cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

    • A known titer of a laboratory-adapted HIV-1 strain is used to infect the MT-4 cells.

  • Compound Treatment:

    • Immediately after infection, the cells are plated in a 96-well plate and treated with serial dilutions of the test compound (Lopinavir or its metabolites).

    • Control wells with infected but untreated cells and uninfected cells are included.

  • Incubation and Endpoint Measurement:

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

    • The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).

    • Alternatively, cell viability can be measured using assays like the MTT assay, as viral infection leads to cytopathic effects.

  • Data Analysis:

    • The percentage of inhibition of viral replication (or protection from cytopathic effects) is calculated for each compound concentration relative to the untreated control.

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Lopinavir Metabolic Pathway

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4 (Oxidation) Lopinavir->CYP3A4 Metabolites Major Oxidative Metabolites CYP3A4->Metabolites M1 M-1 Metabolites->M1 M3 M-3 Metabolites->M3 M4 M-4 Metabolites->M4 Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: CYP3A4-mediated metabolism of Lopinavir and its inhibition by Ritonavir.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare HIV-1 Protease Preincubation Pre-incubate Enzyme and Inhibitor Prep_Enzyme->Preincubation Prep_Substrate Prepare FRET Substrate Initiation Initiate Reaction with Substrate Prep_Substrate->Initiation Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Inhibitor->Preincubation Preincubation->Initiation Measurement Kinetic Fluorescence Measurement Initiation->Measurement Calc_Velocity Calculate Initial Velocities Measurement->Calc_Velocity Det_IC50 Determine IC50 from Dose-Response Curve Calc_Velocity->Det_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Det_IC50->Calc_Ki

Caption: Workflow for determining the inhibition constant (Ki) of a compound.

Conclusion

The M-1 metabolite of lopinavir demonstrates potent inhibition of HIV protease, with a Ki value even lower than that of the parent compound. Although its overall antiviral activity in cell culture is reduced, its significant interaction with the target enzyme underscores the importance of understanding the metabolic profile of antiretroviral drugs. The comparable potency of the M-3 and M-4 metabolites further highlights the contribution of metabolic pathways to the overall therapeutic effect and potential for drug-drug interactions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of novel HIV protease inhibitors and their metabolites, which is crucial for the development of more effective and durable antiretroviral therapies.

References

CAS number and molecular formula for Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits its extensive first-pass metabolism. The primary metabolic pathway of lopinavir involves oxidation, predominantly mediated by the cytochrome P450 3A (CYP3A) isoenzymes.[1][2][3] This process leads to the formation of several metabolites, with Lopinavir Metabolite M-1 being one of the major C-4 oxidation products found in plasma.[1] This technical guide provides a detailed overview of this compound, including its chemical identity, and outlines key experimental protocols relevant to its study.

Core Data Summary

A concise summary of the key identifiers for Lopinavir and its M-1 metabolite is presented below for quick reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Lopinavir192725-17-0[4]C₃₇H₄₈N₄O₅[4][5]628.80[4]
This compound192725-39-6[6]C₃₇H₄₆N₄O₆[6][7]642.78[6][7]

Metabolic Pathway of Lopinavir to Metabolite M-1

The biotransformation of Lopinavir to its M-1 metabolite is a critical aspect of its pharmacology. This metabolic process is primarily an oxidative reaction.

Metabolic Transformation Workflow

The metabolic conversion of Lopinavir to the M-1 metabolite is catalyzed by CYP3A4, a member of the cytochrome P450 superfamily of enzymes predominantly found in the liver and intestine.[2][3] The reaction involves the oxidation of the C-4 position on the lopinavir molecule.[1]

G Lopinavir Lopinavir M1 This compound Lopinavir->M1 C-4 Oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Lopinavir Catalysis

Caption: Metabolic pathway of Lopinavir to Metabolite M-1.

Experimental Protocols

This section details the methodologies for the in vitro generation and analysis of this compound, providing a foundation for researchers to replicate and build upon these studies.

In Vitro Metabolism of Lopinavir using Human Liver Microsomes

This protocol describes the generation of lopinavir metabolites, including M-1, using human liver microsomes, a standard in vitro model for studying drug metabolism.[8][9]

Materials:

  • Lopinavir

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727) (ice-cold)

  • Acetonitrile

  • Internal standard (e.g., saquinavir)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing lopinavir (e.g., 1 µM final concentration) and pooled human liver microsomes (e.g., 0.1 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) with 3 mM MgCl₂. The final volume of the organic solvent (e.g., methanol, used to dissolve lopinavir) should be kept low (e.g., <1% v/v) to avoid inhibiting enzymatic activity.[10]

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for a short period (e.g., 3 minutes).[10]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

  • Incubation: Incubate the reaction mixture at 37°C with agitation for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing an appropriate internal standard.[10]

  • Protein Precipitation: Centrifuge the mixture (e.g., at 1,800 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.[10]

  • Sample Collection: Transfer the supernatant to a clean tube for subsequent analysis.

HPLC-MS/MS Analysis of Lopinavir and its Metabolites

This protocol outlines a general approach for the simultaneous determination of lopinavir and its metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column (e.g., Agilent Zobax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Procedure:

  • Sample Preparation: The supernatant from the in vitro metabolism experiment can be directly injected or further diluted if necessary.

  • Chromatographic Separation: Employ a gradient elution to separate lopinavir and its metabolites. A typical gradient might start with a low percentage of mobile phase B, which is then increased to elute the compounds of interest.

  • Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for lopinavir and its expected metabolites, including M-1. For example, the mass transition for lopinavir is m/z 629.5 → 183.[10]

Conclusion

This technical guide provides essential information on this compound for the scientific community. The summarized data and detailed experimental protocols offer a solid foundation for further research into the metabolism and disposition of lopinavir. Understanding the formation and activity of its metabolites is crucial for a complete picture of its pharmacological profile and for the development of future antiretroviral therapies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection. It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of the major oxidative metabolites is Lopinavir M-1, formed by hydroxylation. Monitoring the levels of Lopinavir and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.

These application notes provide detailed protocols for the quantitative analysis of Lopinavir Metabolite M-1 in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While validated methods for the parent drug, Lopinavir, are well-established, specific and fully validated protocols for its M-1 metabolite are less common in publicly available literature. The following protocols are based on established methods for Lopinavir and known mass spectrometric data for M-1, providing a robust starting point for method development and validation in your laboratory.

Lopinavir Metabolism and M-1 Formation

The metabolic pathway leading to the formation of Lopinavir M-1 is primarily through oxidation. This process is a key determinant of the drug's clearance and can be influenced by co-administered drugs that induce or inhibit CYP3A4.

Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Lopinavir->CYP3A4 Oxidation M1 This compound (Hydroxylated Lopinavir) CYP3A4->M1 Other_Metabolites Other Oxidative Metabolites (M-3/M-4, etc.) CYP3A4->Other_Metabolites

Caption: Metabolic pathway of Lopinavir to its M-1 metabolite.

Analytical Method: LC-MS/MS for this compound Quantification

This section details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Lopinavir and its metabolites from plasma samples.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled Lopinavir or a structurally similar compound).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Start Plasma Sample (100 µL) Step1 Add Acetonitrile + Internal Standard (300 µL) Start->Step1 Step2 Vortex (1 min) Step1->Step2 Step3 Centrifuge (14,000 rpm, 10 min, 4°C) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporate to Dryness (Nitrogen, 40°C) Step4->Step5 Step6 Reconstitute (100 µL Mobile Phase) Step5->Step6 End Inject into LC-MS/MS Step6->End

Caption: Workflow for sample preparation by protein precipitation.

Liquid Chromatography Conditions

A reversed-phase C18 column is suitable for the separation of Lopinavir and its metabolites.

Table 1: Chromatographic Conditions

ParameterRecommended Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Table 2: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lopinavir M-1 645.4463.3100To be optimized
Internal Standard Analyte-specificAnalyte-specific100To be optimized

Note: The precursor ion for Lopinavir M-1 corresponds to its [M+H]+ adduct, considering the addition of one oxygen atom (molecular weight of Lopinavir is 628.8 g/mol ). The product ion is based on known fragmentation patterns. The collision energy requires optimization for the specific instrument used to achieve the most stable and intense signal.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table presents illustrative acceptable ranges for key validation parameters.

Table 3: Illustrative Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (CV%) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within-run and between-run within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Analyte stable within acceptable limits

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The experimental details are based on established analytical principles and data for the parent compound and its known metabolites. Researchers are encouraged to perform in-house optimization and full method validation to ensure the reliability and accuracy of their results for preclinical and clinical studies.

Application Notes and Protocols: LC-MS/MS for the Detection of Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor widely used in the treatment of HIV infection. It is co-formulated with ritonavir (B1064), which inhibits its extensive first-pass metabolism, thereby increasing its bioavailability. Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. One of its major metabolites is Metabolite M-1, a C-4 oxidation product. Monitoring the levels of lopinavir and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed protocol for the detection and quantification of Lopinavir Metabolite M-1 in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Lopinavir to Metabolite M-1

Lopinavir undergoes oxidative metabolism, and the formation of Metabolite M-1 is a key pathway. This biotransformation is catalyzed by the CYP3A4 enzyme, which introduces a hydroxyl group at the C-4 position of the lopinavir molecule.

G cluster_0 Lopinavir Metabolism Lopinavir Lopinavir Metabolite_M1 This compound (C-4 Hydroxylation) Lopinavir->Metabolite_M1 Oxidation CYP3A4 CYP3A4 CYP3A4->Lopinavir

Caption: Metabolic conversion of Lopinavir to Metabolite M-1 by CYP3A4.

Experimental Protocol: LC-MS/MS for this compound

This protocol is adapted from methodologies developed for the quantification of lopinavir and its metabolites in human liver microsomes.

Sample Preparation

A liquid-liquid extraction method is employed for the simultaneous extraction of lopinavir and its metabolites from plasma.

Reagents and Materials:

  • Human plasma

  • Lopinavir and this compound reference standards

  • Internal Standard (IS), e.g., Atazanavir-d5

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Spike 200 µL of plasma samples with working solutions of lopinavir, Metabolite M-1, and the internal standard.

  • To precipitate proteins, add 500 µL of a stop solution (Acetonitrile:water:Formic Acid in a 47:50:3 ratio) containing the internal standard.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Agilent Zorbax Extend-C18 Rapid Resolution HT column (1.8 µm, 2.1 mm x 30 mm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • Start with 35% B for 1 minute.

    • Linearly increase to 100% B over 5 minutes.

    • Hold at 100% B for 1 minute.

    • Return to 35% B over 4 minutes for re-equilibration.

    • Total run time is 11 minutes.[1]

Mass Spectrometry

Instrumentation and Conditions:

  • Mass Spectrometer: 3200 QTRAP LC-MS/MS system (AB Sciex) or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 20 psi

  • Collision Gas: Medium

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lopinavir629.4183.4
This compound 643.7 250.5
Atazanavir-d5 (IS)710.3340.5

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for Lopinavir and its metabolite M-1. Please note that the quantitative data for Metabolite M-1 is based on the developed method for human liver microsomes and may require validation for plasma matrices.

AnalyteLinearity RangeLLOQAccuracy (%)Precision (%RSD)
Lopinavir62.5 - 10000 ng/mL[2]15 pg/mL[2]>85%<15%[2]
This compound Data not availableData not availableData not availableData not available

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the detection of this compound.

G cluster_workflow LC-MS/MS Workflow for this compound Sample_Collection Plasma Sample Collection Spiking Spike with Standards & IS Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile/Water/FA) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column, Gradient Elution) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound.

Conclusion

This document provides a comprehensive LC-MS/MS protocol for the detection of this compound. The detailed methodology for sample preparation, liquid chromatography, and mass spectrometry, including the specific MRM transition for Metabolite M-1, offers a robust starting point for researchers. Further validation of this method in the specific biological matrix of interest is recommended to determine the quantitative performance characteristics such as LLOQ, accuracy, and precision. This application note serves as a valuable resource for professionals in drug development and clinical research involved in the study of lopinavir pharmacokinetics.

References

Application Notes and Protocols: Synthesis and Characterization of Lopinavir Metabolite M-1 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), an antiretroviral protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The drug undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. One of its major oxidative metabolites is M-1. The availability of a well-characterized Lopinavir Metabolite M-1 analytical standard is crucial for various applications in drug development, including pharmacokinetic studies, drug-drug interaction assays, and as a reference standard in the quality control of the active pharmaceutical ingredient (API).

These application notes provide a comprehensive overview of the synthesis and characterization of the this compound standard. Detailed experimental protocols for its preparation and analytical characterization are presented to ensure reproducibility and accuracy in research and quality control settings.

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the parent lopinavir molecule. The following protocol is a proposed synthetic route based on analogous chemical transformations described for lopinavir and its impurities.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Lopinavir (Starting Material) Reaction Oxidation Reaction (e.g., with a mild oxidizing agent) Start->Reaction Reagents/Catalyst Workup Aqueous Work-up and Extraction Reaction->Workup Quenching Purification Chromatographic Purification (e.g., Column Chromatography) Workup->Purification Crude Product Final_Product This compound (Pure Standard) Purification->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • Lopinavir

  • Mild oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or similar)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Lopinavir in a suitable organic solvent such as dichloromethane.

  • Oxidation: To the stirred solution, add a mild oxidizing agent portion-wise at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Extraction and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to afford pure this compound.

  • Final Product: Concentrate the fractions containing the pure product under reduced pressure to yield this compound as a solid.

Characterization of this compound Standard

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and quality as a reference standard. The following are the recommended analytical techniques and protocols.

Characterization Workflow

Characterization_Workflow Sample Synthesized Lopinavir Metabolite M-1 HPLC HPLC/UPLC (Purity Assessment) Sample->HPLC LCMS LC-MS/MS (Molecular Weight and Fragmentation) Sample->LCMS NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Sample->NMR IR FT-IR Spectroscopy (Functional Group Analysis) Sample->IR Standard Characterized This compound Reference Standard HPLC->Standard LCMS->Standard NMR->Standard IR->Standard

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Protocol:

ParameterCondition
Instrumentation HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of the M-1 standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Expected Results: A single major peak corresponding to this compound should be observed. The purity is calculated based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

Protocol:

ParameterCondition
Instrumentation LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions Similar to the HPLC method described above, but with a compatible volatile buffer if necessary.
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full scan for molecular ion determination and product ion scan for fragmentation analysis.
Collision Energy Optimized to induce fragmentation of the parent ion.

Expected Results:

AnalyteMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions (m/z)
This compoundC₃₇H₄₆N₄O₆643.3490To be determinedTo be determined based on experimental fragmentation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol:

Parameter¹H NMR¹³C NMR
Instrument 400 MHz or higher NMR spectrometer100 MHz or higher NMR spectrometer
Solvent Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Standard Tetramethylsilane (TMS) as an internal standardTetramethylsilane (TMS) as an internal standard
Temperature Room temperatureRoom temperature

Expected Data: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound. Specific chemical shifts and coupling constants should be assigned to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Protocol:

ParameterCondition
Instrument FT-IR Spectrometer
Sample Prep Potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl)
Scan Range 4000 - 400 cm⁻¹

Expected Data: The IR spectrum should show characteristic absorption bands for the functional groups present in this compound, such as O-H stretching (hydroxyl group), N-H stretching (amide groups), C=O stretching (amide and ketone groups), and C-O stretching (ether linkage).

Quantitative Data Summary

The following table summarizes the expected quantitative data for a successfully synthesized and characterized this compound standard.

ParameterSpecification
Chemical Formula C₃₇H₄₆N₄O₆
Molecular Weight 642.79 g/mol
Appearance White to off-white solid
Synthesis Yield To be determined experimentally
Purity (by HPLC) ≥ 98%
Molecular Ion [M+H]⁺ (by LC-MS) Consistent with the calculated value (643.35)

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive characterization of the this compound standard. Adherence to these detailed methodologies will ensure the production of a high-quality reference standard suitable for use in a variety of research and drug development applications. The provided diagrams and tables facilitate a clear understanding of the experimental workflows and data interpretation.

Application Notes & Protocols: High-Performance Liquid Chromatography for the Analysis of Lopinavir and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, typically co-administered with ritonavir, which acts as a pharmacokinetic enhancer.[1] Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for the metabolism of lopinavir.[2][3] This inhibition leads to increased plasma concentrations and an extended half-life of lopinavir, thereby improving its therapeutic efficacy. Understanding the metabolic fate of lopinavir is crucial for drug development, therapeutic drug monitoring, and toxicology studies. This document provides detailed application notes and protocols for the analysis of lopinavir and its major oxidative metabolites using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Lopinavir Metabolism

Lopinavir is extensively metabolized in the liver, almost exclusively by the CYP3A4 isoenzyme.[2] The primary metabolic pathway is oxidation. The major metabolites identified in plasma are the C-4 oxidation products, designated as M1, M3, and M4.[2] Some of these metabolites, such as M-1 and M3/4, have been shown to have antiviral potency comparable to the parent drug.[3]

Metabolic Pathway of Lopinavir

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme Lopinavir->CYP3A4 Oxidation Metabolites Oxidative Metabolites (M1, M3, M4, etc.) CYP3A4->Metabolites

Caption: Metabolic pathway of Lopinavir via CYP3A4 oxidation.

Analytical Methodology: LC-MS/MS for Lopinavir and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of lopinavir and its metabolites in biological matrices due to its high sensitivity and selectivity. The following protocol is a proposed method based on commonly used techniques for lopinavir and related compounds.

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC/HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of lopinavir and its metabolites.

Detailed Experimental Protocol

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (Proposed)
ParameterRecommended Setting
HPLC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions (Proposed)
ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lopinavir 629.4447.2[4]
Metabolite M1 643.4To be determined
Metabolite M3/M4 645.4To be determined
Internal Standard Analyte-specificAnalyte-specific

Note: The product ions for the metabolites need to be determined by infusing the respective analytical standards into the mass spectrometer.

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.To be evaluated to ensure no significant impact on quantification
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Assessed under various storage and processing conditions

Quantitative Data Summary

The following tables present typical performance data for the analysis of lopinavir. Similar tables should be generated for the metabolites upon method development and validation.

Table 1: Linearity and Sensitivity of Lopinavir Analysis

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Correlation Coefficient (r²)
Lopinavir10 - 10,000105≥ 0.998[4][5]

Table 2: Accuracy and Precision of Lopinavir Analysis

AnalyteConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LopinavirLow QC95 - 105< 1093 - 107< 12
Medium QC97 - 103< 896 - 104< 9
High QC98 - 102< 797 - 103< 8

Table 3: Recovery and Matrix Effect for Lopinavir

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LopinavirLow QC85 ± 592 ± 6
High QC88 ± 494 ± 5

Conclusion

The provided application notes and protocols outline a robust and sensitive LC-MS/MS method for the simultaneous determination of lopinavir and its major oxidative metabolites in biological matrices. This methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and advancing the understanding of lopinavir's clinical pharmacology. The detailed protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Note: Development and Validation of a Bioanalytical Method for the Quantification of Lopinavir in Rat Plasma by RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor used in the treatment of HIV infection. To support preclinical pharmacokinetic studies, a simple, sensitive, and reliable bioanalytical method for the quantification of lopinavir in rat plasma is essential. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of lopinavir in rat plasma. The method involves a straightforward protein precipitation extraction procedure and has been validated according to regulatory guidelines.

Experimental

Materials and Reagents

  • Lopinavir reference standard

  • Nevirapine (B1678648) (Internal Standard - IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Drug-free rat plasma

Instrumentation

  • HPLC system with UV detector (e.g., Agilent HPLC system)

  • C8 analytical column (e.g., Agilent C8, 150 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

Chromatographic Conditions A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column Agilent C8, 150mm x 4.6, 5µ
Mobile Phase 0.05M Potassium Dihydrogen Orthophosphate Buffer: Acetonitrile:Methanol (45:44:11 v/v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard Nevirapine

Protocols

Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of lopinavir and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions of lopinavir by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of nevirapine and dissolve in 100 mL of methanol.

Sample Preparation (Protein Precipitation) A simple protein precipitation method was employed for the extraction of lopinavir from rat plasma.[1]

  • Pipette 90 µL of rat plasma into a microcentrifuge tube.

  • Spike with 10 µL of the appropriate lopinavir working standard solution.

  • Add 10 µL of the internal standard solution (nevirapine).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 9000 rpm for 20 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Method Validation

The developed method was validated for its selectivity, linearity, precision, accuracy, recovery, and stability as per regulatory guidelines.

Selectivity The selectivity of the method was assessed by analyzing blank rat plasma from six different sources to check for any interfering peaks at the retention times of lopinavir and the internal standard. No significant interference was observed.

Linearity and Range The linearity of the method was determined by constructing calibration curves over a concentration range of 1-100 µg/mL for lopinavir in rat plasma.[2] The calibration curve was generated by plotting the peak area ratio of lopinavir to the internal standard against the nominal concentration of lopinavir.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Lopinavir1 - 1000.9959

Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels: low (LQC), medium (MQC), and high (HQC). The results are summarized below.

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC (20 µg/mL) < 5.0< 5.095.0 - 105.095.0 - 105.0
MQC (40 µg/mL) < 5.0< 5.095.0 - 105.095.0 - 105.0

Note: The table represents typical acceptance criteria. The search results indicated that precision and accuracy were within acceptable limits.[3][4]

Recovery The extraction recovery of lopinavir from rat plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.[1]

Concentration LevelMean Recovery (%)
LQC > 90
MQC > 90
HQC > 90

Stability The stability of lopinavir in rat plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The analyte was found to be stable under these conditions.[1][5]

Stability ConditionDurationMean Stability (%)
Freeze-Thaw (3 cycles) -20°C to room temp90 - 110
Short-Term (Bench-Top) 4 hours at room temp90 - 110
Long-Term 30 days at -20°C90 - 110

Visualizations

Experimental Workflow The following diagram illustrates the key steps in the bioanalytical method for lopinavir in rat plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma Rat Plasma (90 µL) spike_lpv Spike with Lopinavir Working Standard (10 µL) plasma->spike_lpv spike_is Add Internal Standard (Nevirapine, 10 µL) spike_lpv->spike_is precipitate Add Acetonitrile (1 mL) (Protein Precipitation) spike_is->precipitate vortex Vortex (2 min) precipitate->vortex centrifuge Centrifuge (9000 rpm, 20 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject Supernatant (20 µL) into HPLC System supernatant->hplc separation Chromatographic Separation (C8 Column) hplc->separation detection UV Detection (210 nm) separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for Lopinavir Analysis in Rat Plasma.

Logical Relationship of Method Validation The diagram below outlines the logical flow of the bioanalytical method validation process.

validation_logic cluster_validation Bioanalytical Method Validation selectivity Selectivity linearity Linearity & Range selectivity->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy linearity->accuracy validated_method Validated Method precision->validated_method accuracy->validated_method recovery Recovery recovery->validated_method stability Stability (Freeze-Thaw, Bench-Top, Long-Term) stability->validated_method

Caption: Method Validation Parameters.

This application note details a validated RP-HPLC-UV method for the quantification of lopinavir in rat plasma. The method is simple, rapid, and employs a straightforward protein precipitation technique for sample preparation.[1] The validation results demonstrate that the method is selective, linear, precise, accurate, and provides good recovery. The stability of lopinavir in plasma was also established under various storage and handling conditions.[5] This robust method is suitable for supporting preclinical pharmacokinetic studies of lopinavir in rats.

References

Application of Lopinavir Metabolite M-1 in Cell-Based Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Lopinavir Metabolite M-1 has been identified as an active metabolite, retaining significant antiviral properties. This document provides detailed application notes and protocols for the utilization of this compound in various cell-based assays. These assays are crucial for characterizing its biological activity, including antiviral efficacy, cytotoxicity, and its potential for drug-drug interactions through the inhibition of transporters and metabolic enzymes. The information presented here is intended to guide researchers in the effective use of this compound in a laboratory setting.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, Lopinavir. This information is critical for designing and interpreting cell-based experiments.

Table 1: In Vitro Activity of this compound

ParameterValueAssay SystemReference
HIV Protease Inhibition (Ki) 0.7 pMCell-free enzymatic assay[1]
Antiviral Activity (EC50) 1.413 µMMT-4 cells, HIV-1 infection[1]

Table 2: In Vitro Activity of Lopinavir (Parent Compound)

ParameterValueAssay SystemReference
Antiviral Activity (EC50) 17 nM (in absence of human serum)MT-4 cells, HIV-1IIIB infection[2]
Cytotoxicity (CC50) ~22 µM (in absence of human serum)Cell Viability Assay[2]
P-glycoprotein (P-gp) Inhibition (IC50) 1.7 µMCaco-2 cells, Rhodamine 123 efflux[3]
CYP3A4 Inhibition Potent InhibitorHuman Liver Microsomes[4]

Signaling Pathways and Mechanisms of Action

Lopinavir and its metabolite M-1 exert their primary antiviral effect through the potent and selective inhibition of the HIV-1 protease. This enzyme is crucial for the cleavage of viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. By blocking this process, Lopinavir and its active metabolites prevent the maturation of the virus, rendering it non-infectious.

Beyond its direct antiviral action, the parent compound Lopinavir has been shown to interact with cellular pathways and proteins, which may also be relevant for the activity of its metabolites. Notably, Lopinavir is an inhibitor of the drug efflux pump P-glycoprotein (P-gp) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). Furthermore, Lopinavir has been observed to modulate the Akt signaling pathway, which is involved in cell survival and proliferation.

Diagram 1: HIV-1 Protease Inhibition Workflow

HIV_Protease_Inhibition HIV-infected Cell HIV-infected Cell Viral Polyprotein Precursors (Gag-Pol) Viral Polyprotein Precursors (Gag-Pol) HIV-infected Cell->Viral Polyprotein Precursors (Gag-Pol) HIV-1 Protease HIV-1 Protease Viral Polyprotein Precursors (Gag-Pol)->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Lopinavir_M1 This compound Lopinavir_M1->HIV-1 Protease Inhibition

Caption: Workflow of HIV-1 protease inhibition by this compound.

Diagram 2: Lopinavir's Effect on Cellular Pathways

Cellular_Pathway_Effects cluster_cell Host Cell Lopinavir Lopinavir P_gp P-glycoprotein (P-gp) Lopinavir->P_gp Inhibition CYP3A4 CYP3A4 Lopinavir->CYP3A4 Inhibition PI3K_Akt_Pathway PI3K/Akt Signaling Lopinavir->PI3K_Akt_Pathway Modulation Drug_Efflux Drug Efflux P_gp->Drug_Efflux Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival_Proliferation

Caption: Overview of Lopinavir's interaction with key cellular pathways.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the activity of this compound. These protocols are based on established methods for HIV protease inhibitors and can be adapted for the specific metabolite.

Antiviral Activity Assay in MT-4 Cells

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in the human T-cell line, MT-4. The assay measures the inhibition of virus-induced cytopathic effects.

Materials:

  • This compound

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Preparation: Culture MT-4 cells in complete RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and have a viability of >95%. Adjust the cell density to 1 x 105 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µM to 0.05 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Infection and Treatment:

    • Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well of a 96-well plate.

    • Add 25 µL of the diluted this compound to the appropriate wells.

    • Add 25 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells, which receive 25 µL of medium). The amount of virus should be sufficient to cause a significant cytopathic effect in 4-5 days.

    • Set up control wells:

      • Cell Control: Cells + medium (no virus, no compound)

      • Virus Control: Cells + virus + medium (no compound)

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell protection using the following formula: % Protection = [(Absorbance(Treated) - Absorbance(Virus Control)) / (Absorbance(Cell Control) - Absorbance(Virus Control))] * 100

    • Plot the percentage of protection against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Diagram 3: Antiviral Activity Assay Workflow

Antiviral_Assay_Workflow Start Start Prepare_MT4_Cells Prepare MT-4 Cell Suspension Start->Prepare_MT4_Cells Plate_Cells Plate MT-4 Cells in 96-well Plate Prepare_MT4_Cells->Plate_Cells Prepare_Compound Prepare Serial Dilutions of This compound Add_Compound Add Compound Dilutions Prepare_Compound->Add_Compound Plate_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 Hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MT-4 antiviral activity assay.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in MT-4 cells, which is essential for calculating the selectivity index (SI = CC50/EC50).

Materials:

  • Same as for the Antiviral Activity Assay, excluding the HIV-1 stock.

Protocol:

  • Follow steps 1 and 2 from the Antiviral Activity Assay protocol.

  • Treatment:

    • Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Set up a cell control well with cells and medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay: Follow step 5 from the Antiviral Activity Assay protocol.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [1 - (Absorbance(Treated) / Absorbance(Cell Control))] * 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates the potential of this compound to inhibit the P-gp efflux transporter using Caco-2 cells and the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • This compound

  • Caco-2 cells

  • Rhodamine 123

  • Verapamil (positive control P-gp inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • 24-well Transwell plates

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare solutions of this compound and Verapamil in HBSS at various concentrations.

  • Rhodamine 123 Efflux Assay:

    • Wash the Caco-2 monolayers with warm HBSS.

    • Pre-incubate the monolayers with the test compounds (this compound or Verapamil) or vehicle control in both the apical and basolateral chambers for 30 minutes at 37°C.

    • Add Rhodamine 123 (e.g., 10 µM) to the basolateral chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the apical chamber.

    • Measure the fluorescence of the samples (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for Rhodamine 123 in the presence and absence of the test compound.

    • Determine the IC50 value for P-gp inhibition by plotting the percentage of inhibition of Rhodamine 123 efflux against the log of the this compound concentration.

CYP3A4 Inhibition Assay

This protocol assesses the inhibitory effect of this compound on the activity of CYP3A4 using human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • Ketoconazole (positive control CYP3A4 inhibitor)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • LC-MS/MS system

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLMs, potassium phosphate buffer, and the CYP3A4 substrate.

  • Inhibition:

    • Pre-incubate the reaction mixture with various concentrations of this compound, Ketoconazole, or vehicle control for a short period at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Termination: Incubate the reaction for a specific time at 37°C. Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Western Blot for Akt Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of Akt at Ser473 in a relevant cell line (e.g., a human T-cell line).

Materials:

  • This compound

  • Human T-cell line (e.g., Jurkat or primary T-cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Protocol:

  • Cell Treatment: Culture the cells and treat them with various concentrations of this compound for a specified time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Akt as a ratio to total Akt.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its antiviral potency, cytotoxicity, and potential for drug-drug interactions, researchers can gain a thorough understanding of its biological profile. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of this metabolite's therapeutic potential.

References

Application Notes and Protocols for In Vitro Studies of Synthetic Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of the synthetic Lopinavir (B192967) Metabolite M-1, a key metabolite of the HIV protease inhibitor, Lopinavir. This document includes key performance data, detailed experimental protocols for assessing its biological activity, and insights into its potential mechanism of action beyond direct viral enzyme inhibition.

Introduction

Lopinavir is a critical component of highly active antiretroviral therapy (HAART) used in the treatment of HIV infection. It is extensively metabolized in vivo, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites. Among these, Metabolite M-1 has been synthesized and evaluated for its biological activity. Understanding the in vitro characteristics of this metabolite is crucial for a comprehensive assessment of Lopinavir's overall therapeutic profile and potential drug-drug interactions.

Quantitative Data Summary

The primary in vitro activities of synthetic Lopinavir Metabolite M-1 are summarized in the table below. This data is essential for comparing its potency against the parent drug and other antiviral compounds.

ParameterValueCell/SystemReference
HIV Protease Inhibition (Ki) 0.7 pMCell-free enzymatic assay[1][2]
Antiviral Activity (EC50) 1.413 µMMT-4 cells (in the presence of 50% human serum)[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established procedures for evaluating HIV protease inhibitors and antiviral compounds.

Protocol 1: HIV-1 Protease Inhibition Assay (Fluorogenic Method)

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • This compound, synthetic

  • 96-well black, flat-bottom, non-binding microplates

  • Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction Setup:

    • In a 96-well plate, add the diluted this compound or control (assay buffer with DMSO) to the appropriate wells.

    • Add the fluorogenic HIV-1 Protease substrate to all wells.

    • Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 Protease to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by the protease results in the release of a fluorophore.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.

Experimental Workflow for HIV-1 Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound in assay buffer add_inhibitor Add diluted M-1 or control to 96-well plate prep_compound->add_inhibitor prep_reagents Prepare HIV-1 protease and fluorogenic substrate solutions add_substrate Add substrate to all wells prep_reagents->add_substrate add_enzyme Initiate reaction by adding HIV-1 protease add_substrate->add_enzyme incubation Incubate at room temperature add_enzyme->incubation read_plate Measure fluorescence over time incubation->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition det_ic50 Determine IC50 from dose-response curve calc_inhibition->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation det_ic50->calc_ki

Caption: Workflow for determining the Ki of this compound against HIV-1 protease.

Protocol 2: Anti-HIV-1 Activity in MT-4 Cells (MTT Assay)

This protocol determines the concentration of this compound required to inhibit HIV-1-induced cytopathic effects in MT-4 cells by 50% (EC50).

Materials:

  • MT-4 human T-cell line

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound, synthetic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol (B130326) or DMSO)

  • 96-well clear, flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and adjust the cell density.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Assay Setup:

    • In a 96-well plate, add the diluted compound to the appropriate wells.

    • Add MT-4 cells to all wells.

    • Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected cell controls and infected, untreated controls.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, allowing for the development of viral cytopathic effects in the control wells.

  • MTT Assay:

    • Add MTT solution to each well and incubate for a further 4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50.

Experimental Workflow for Anti-HIV-1 Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture and prepare MT-4 cells plate_setup Plate cells, compound, and HIV-1 prep_cells->plate_setup prep_compound Prepare serial dilutions of this compound prep_compound->plate_setup incubation Incubate for 4-5 days plate_setup->incubation mtt_addition Add MTT and incubate incubation->mtt_addition solubilization Add solubilization buffer mtt_addition->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability det_ec50 Determine EC50 from dose-response curve calc_viability->det_ec50

Caption: Workflow for determining the EC50 of this compound in HIV-1 infected MT-4 cells.

Potential Cellular Signaling Pathways Affected by Lopinavir

Beyond its direct role as an HIV protease inhibitor, lopinavir has been shown to induce cellular stress responses, which may contribute to both its therapeutic and adverse effects. One such pathway is the induction of Endoplasmic Reticulum (ER) stress. While specific studies on Metabolite M-1 are lacking, the effects of the parent compound provide a valuable framework for further investigation.

Lopinavir-induced ER stress can lead to the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK can then phosphorylate and inhibit the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. This cascade of events can ultimately impact cell viability and function.

Lopinavir-Induced ER Stress and Downstream Signaling

G Lopinavir Lopinavir ER_Stress Endoplasmic Reticulum (ER) Stress Lopinavir->ER_Stress AMPK AMPK Activation ER_Stress->AMPK mTOR mTOR Inhibition AMPK->mTOR Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth

Caption: Proposed signaling pathway of Lopinavir-induced ER stress.

Future Directions and Considerations

While the primary antiviral activity of this compound has been characterized, further in vitro studies are warranted. Specifically, the interaction of M-1 with cytochrome P450 enzymes, particularly CYP3A4, remains to be elucidated. A standard in vitro CYP3A4 inhibition assay using human liver microsomes could be employed to determine the IC50 of M-1 for this key drug-metabolizing enzyme. This information would be invaluable for predicting potential drug-drug interactions involving lopinavir and its metabolites.

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. The signaling pathway diagram represents a potential mechanism based on studies of the parent compound and requires specific experimental validation for this compound.

References

Application Notes and Protocols: Solid-Phase Extraction of Lopinavir and its Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor widely used in the treatment of HIV-1 infection. It is often co-formulated with ritonavir (B1064), which inhibits its metabolism by cytochrome P450 3A4 (CYP3A4), thereby increasing lopinavir's bioavailability. Monitoring the plasma concentrations of lopinavir and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. Solid-phase extraction (SPE) is a robust and selective method for the sample cleanup and concentration of lopinavir and its metabolites from complex biological matrices like plasma prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lopinavir is extensively metabolized into at least 13 oxidative metabolites, with the C-4 oxidation products M1, M3, and M4 being the most predominant in plasma.[1] These metabolites are generally more polar than the parent drug. This application note provides a detailed protocol for the solid-phase extraction of lopinavir from human plasma and offers guidance on adapting this protocol for its more polar metabolites.

Experimental Protocols

This section details the materials and a step-by-step procedure for the solid-phase extraction of lopinavir. A subsequent section discusses the necessary modifications for the efficient extraction of its more polar metabolites.

Materials
Solid-Phase Extraction Protocol for Lopinavir

This protocol is a general procedure compiled from various methods for the extraction of lopinavir from plasma.[2]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 500 µL of plasma, add an internal standard and vortex.

    • Dilute the plasma 1:1 with phosphate buffer (pH 7).[2] This step helps to normalize the sample pH and reduce protein binding.

    • Centrifuge the diluted plasma at 3000 rpm for 10 minutes to precipitate proteins. Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove endogenous interferences. This step is crucial for a clean extract.

  • Elution:

    • Elute lopinavir from the cartridge with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[3]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Considerations for the Extraction of Lopinavir Metabolites

Lopinavir metabolites are more polar than the parent compound due to the introduction of hydroxyl groups or other polar moieties during metabolism. To achieve efficient extraction and recovery of these metabolites, the protocol for lopinavir needs to be adapted.

  • Sorbent Selection: While C18 can retain some of the less polar metabolites, for more polar metabolites, a more polar sorbent or a polymeric reversed-phase sorbent with a hydrophilic-lipophilic balance (HLB) may be more effective.

  • Washing Step: The organic content of the wash solvent should be minimized to prevent premature elution of the polar metabolites. A wash with 100% water might be necessary.

  • Elution Step: A stronger, more polar elution solvent may be required to efficiently desorb the polar metabolites from the SPE sorbent. This could involve increasing the proportion of a polar solvent like methanol or acetonitrile in the elution solvent, or adding a small amount of a modifier like ammonium hydroxide to disrupt interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique suitable for the separation of highly polar compounds and can be considered for the analysis of lopinavir metabolites.[4][5][6][7]

Data Presentation

Table 1: SPE Protocol Parameters for Lopinavir

StepParameterDetails
Sample Pre-treatment Dilution1:1 with Phosphate Buffer (pH 7)
Centrifugation3000 rpm for 10 min
SPE Sorbent TypeC18 (Reversed-Phase)
Conditioning Solvents1 mL Methanol, followed by 1 mL Water
Sample Loading Flow Rate~1 mL/min
Washing Solvent1 mL of 5% Methanol in Water
Elution Solvent1 mL of Methanol
Downstream Analysis TechniqueLC-MS/MS

Table 2: Typical Performance Data for Lopinavir SPE

AnalyteMatrixRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)
LopinavirHuman Plasma>75%62.5 - 1000015

Data compiled from various LC-MS/MS methods.[8] The recovery of lopinavir from plasma is generally high, and the method is sensitive with a wide linear range.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for lopinavir.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction plasma Plasma Sample (500 µL) dilute Dilute 1:1 with Phosphate Buffer (pH 7) plasma->dilute centrifuge Centrifuge (3000 rpm, 10 min) dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition C18 Cartridge (Methanol, then Water) condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness (Nitrogen, 40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for the Quantitative Analysis of Lopinavir and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor widely used in the treatment of HIV-1 infection. It is co-formulated with ritonavir (B1064), which acts as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) isoenzyme responsible for lopinavir's extensive metabolism.[1][2] This inhibition significantly increases lopinavir's plasma concentrations and therapeutic efficacy.[3] The quantitative analysis of lopinavir and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. These application notes provide detailed protocols and data for the determination of lopinavir and guidance on the analysis of its major metabolites.

Lopinavir undergoes extensive oxidative metabolism, primarily mediated by hepatic CYP3A isozymes.[1] The major metabolites found in plasma are the C-4 oxidation products M1, M3, and M4.[1] Elimination of lopinavir and its metabolites occurs predominantly through the hepato-biliary route, with over 82% of a dose being excreted in the feces.[1][2] A smaller portion, around 10.4%, is excreted in the urine.[1] Unchanged lopinavir accounts for approximately 19.8% of the dose in feces and 2.2% in urine.[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of lopinavir in plasma from various studies.

Table 1: Lopinavir Pharmacokinetic Parameters in HIV-Positive Adults (400/100 mg Lopinavir/Ritonavir Twice Daily)

ParameterMean Value (± SD)UnitReference
Cmax9.8 ± 3.7µg/mL[4]
Trough Concentration (Cmin)7.1 ± 2.9µg/mL[4]
AUC (0-12h)92.6 ± 36.7µg•h/mL[4]

Table 2: Lopinavir Pharmacokinetic Parameters in HIV-Negative Volunteers for Different Dosing Regimens

Dosing Regimen (Lopinavir/Ritonavir, twice daily)Cmax (ng/mL)Trough Concentration (Cmin) (ng/mL)AUC (0-12h) (ng•h/mL)Reference
400/100 mg11965577699599[5]
200/150 mg8939429373603[5]
200/50 mg6404174945146[5]

Table 3: Lopinavir Excretion Profile in Humans

Matrix% of Administered DoseFormReference
Feces82.6 ± 2.5Total Radioactivity[1]
Feces19.8Unchanged Lopinavir[1]
Urine10.4 ± 2.3Total Radioactivity[1]
Urine2.2Unchanged Lopinavir[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of Lopinavir in Human Plasma using LC-MS/MS

This protocol is based on established methods for the simultaneous quantification of lopinavir and ritonavir in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., a structurally similar but isotopically labeled compound or another drug not co-administered).

  • Add 300 µL of a protein precipitation solvent, such as acetonitrile (B52724) or methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 50 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate lopinavir from endogenous plasma components and the internal standard. A typical starting condition would be 95% A and 5% B, ramping to 95% B over a few minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lopinavir: m/z 629.6 → 155.2 or m/z 629.6 → 447.4

    • Internal Standard: Dependent on the chosen IS.

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[6][7][8] Key validation parameters include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Protocol 2: Guidance for the Development of a Quantitative Method for Lopinavir Metabolites

As of now, detailed, validated protocols for the quantitative analysis of lopinavir's major metabolites (M1, M3, M4) are not widely published. However, a method can be developed based on the principles of the lopinavir assay and an understanding of their chemical structures.

1. Metabolite Structures and Predicted MRM Transitions

Lopinavir's major metabolites are products of oxidation.[1] The molecular weight of lopinavir is approximately 628.8 g/mol .[9] The M1 metabolite involves the addition of an oxygen atom, resulting in a molecular weight of approximately 644.8 g/mol .[10]

  • Parent Ion (Q1): The parent ion for the mono-hydroxylated metabolites would be expected at m/z [M+H]+ ≈ 645.

  • Product Ion (Q3): The product ions would depend on the fragmentation pattern. Since the core structure of lopinavir is likely retained in its metabolites, some of the same product ions as the parent drug may be observed. A common fragment of lopinavir is m/z 447.4, which results from the loss of the valine-linked cyclic urea (B33335) moiety. This fragment may also be present for the metabolites. Other specific fragments would need to be determined by infusion of a metabolite standard or through in-silico fragmentation prediction tools.

2. Analytical Method Development

  • Sample Preparation: Protein precipitation, as described for lopinavir, is a good starting point. Liquid-liquid extraction or solid-phase extraction may be necessary to achieve lower limits of quantification and reduce matrix effects.

  • Chromatography: A C18 column with a gradient elution of water and acetonitrile with a modifier like formic acid is likely to be effective. The gradient will need to be optimized to separate the metabolites from each other, from the parent drug, and from endogenous interferences.

  • Mass Spectrometry: The predicted MRM transitions should be used as a starting point for optimization. The collision energy for each transition will need to be optimized to maximize the signal of the product ion.

3. Method Validation

A full validation as described in Protocol 1 would be required. A significant challenge will be the availability of certified reference standards for the metabolites. If these are not commercially available, they may need to be synthesized and characterized.

Visualizations

Lopinavir Metabolism Pathway

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4/5 Isozymes Lopinavir->CYP3A4 Metabolism Excretion Fecal and Renal Excretion Lopinavir->Excretion Metabolites Oxidative Metabolites (M1, M3, M4, etc.) CYP3A4->Metabolites Oxidation Metabolites->Excretion Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Lopinavir is primarily metabolized by CYP3A4/5, a process inhibited by ritonavir.

Experimental Workflow for Lopinavir Quantification

Lopinavir_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for quantitative analysis of lopinavir in biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Lopinavir and Metabolite Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of lopinavir (B192967) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating lopinavir from its metabolites?

A1: The main challenges stem from the structural similarities between lopinavir and its metabolites. Lopinavir is extensively metabolized by cytochrome P450 3A (CYP3A) enzymes, leading to various oxidative metabolites.[1][2][3] The primary metabolites (M1, M3, and M4) are hydroxylated or oxidized forms of lopinavir, making them more polar than the parent drug.[1][2] Key challenges include:

  • Co-elution: Due to slight differences in polarity, metabolites may co-elute with lopinavir or with each other, leading to poor resolution.

  • Peak Tailing: The basic nature of lopinavir can lead to interactions with residual silanol (B1196071) groups on C18 columns, causing peak tailing. Metabolites may exhibit similar behavior.

  • Low Concentration of Metabolites: Metabolite concentrations in biological samples are often significantly lower than the parent drug, requiring a highly sensitive and selective method for detection and quantification.

  • Matrix Effects: When analyzing biological samples (e.g., plasma), endogenous components can interfere with the separation and detection of lopinavir and its metabolites.

Q2: What type of HPLC column is best suited for separating lopinavir and its metabolites?

A2: A reversed-phase C18 column is the most commonly used stationary phase for the analysis of lopinavir.[4][5][6][7] Given that the metabolites are generally more polar than lopinavir, a C18 column with good end-capping is crucial to minimize peak tailing. For complex separations involving multiple metabolites, a high-resolution column with a smaller particle size (e.g., ≤ 3 µm) can provide better efficiency and resolution.

Q3: What is a typical mobile phase composition for this separation?

A3: A common mobile phase for lopinavir analysis consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[4][5][6][8] The buffer is typically a phosphate (B84403) or acetate (B1210297) buffer, and the pH is often slightly acidic (around 3-6) to ensure the ionization of lopinavir and improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate the more polar metabolites from the hydrophobic parent drug, lopinavir.

Q4: How does ritonavir (B1064) co-administration affect the analysis of lopinavir and its metabolites?

A4: Lopinavir is almost always co-administered with a low dose of ritonavir, which acts as a potent inhibitor of CYP3A enzymes.[2][3] This inhibition slows down the metabolism of lopinavir, thereby increasing its plasma concentration and therapeutic efficacy.[2] From an analytical perspective, this means that in clinical samples, the concentration of lopinavir will be significantly higher than its metabolites. Your analytical method must have a wide dynamic range to accurately quantify both the parent drug and its metabolites.

Troubleshooting Guide

Issue 1: Poor Resolution Between Lopinavir and a Metabolite Peak
Possible Cause Suggested Solution
Inadequate Mobile Phase Strength Decrease the initial percentage of the organic solvent in your gradient to increase the retention of the more polar metabolites and improve separation from the lopinavir peak.
Inappropriate Mobile Phase pH Adjust the pH of the aqueous buffer. Small changes in pH can alter the ionization state of lopinavir and its metabolites, thereby affecting their retention times and selectivity.
Suboptimal Column Temperature Increase the column temperature in small increments (e.g., 5°C). This can improve peak shape and may enhance resolution. However, be mindful of the stability of the analytes at higher temperatures.
Insufficient Column Efficiency Consider using a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve separation efficiency.
Issue 2: Peak Tailing for Lopinavir and/or Metabolite Peaks
Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups Use a well-end-capped C18 column. Alternatively, add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block the active silanol sites.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units below the pKa of lopinavir to maintain it in a single ionic form, which can reduce tailing.
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion, including tailing.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Low Sensitivity or Inability to Detect Metabolites
Possible Cause Suggested Solution
Inadequate Detector Wavelength While lopinavir has a UV absorbance maximum around 210-220 nm, this may not be optimal for all metabolites. Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for each metabolite.
Insufficient Sample Concentration Employ a sample preparation technique that includes an enrichment step, such as solid-phase extraction (SPE), to concentrate the metabolites before HPLC analysis.
High Baseline Noise Ensure the mobile phase is properly degassed and of high purity. A noisy baseline can obscure small metabolite peaks.
Method Not Sensitive Enough If UV detection is insufficient, consider using a more sensitive detection method, such as mass spectrometry (MS). LC-MS/MS is a powerful technique for the sensitive and selective quantification of drug metabolites in complex biological matrices.[9][10][11]

Experimental Protocols

Example HPLC Method for Lopinavir Analysis

This protocol is a general starting point and may require optimization for the specific separation of lopinavir and its metabolites.

Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size[4][5]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A, 30% B, hold for 2 minLinear gradient to 30% A, 70% B over 10 minHold at 30% A, 70% B for 5 minReturn to initial conditions over 1 min and equilibrate for 5 min
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 215 nm
Sample Preparation from Plasma
  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL into the HPLC system.

Visualizations

Logical Troubleshooting Workflow for HPLC Separation Issues

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system poor_resolution Poor Resolution check_system->poor_resolution Resolution Issue peak_tailing Peak Tailing check_system->peak_tailing Tailing Issue other_issue Other Issue (e.g., Ghost Peaks, Carryover) check_system->other_issue Other Issues adjust_mobile_phase Adjust Mobile Phase - Gradient Slope - pH - Organic Solvent poor_resolution->adjust_mobile_phase Start with Mobile Phase check_ph Verify Mobile Phase pH (pH < pKa) peak_tailing->check_ph Initial Check clean_system Clean System Components (Injector, Tubing, Column) other_issue->clean_system optimize_temp Optimize Temperature adjust_mobile_phase->optimize_temp If still unresolved change_column Change Column - Different Selectivity (e.g., Phenyl-Hexyl) - Smaller Particle Size end Problem Resolved change_column->end optimize_temp->change_column If necessary use_endcapped_column Use High-Purity, End-Capped Column check_ph->use_endcapped_column If pH is correct reduce_sample_load Reduce Sample Load use_endcapped_column->reduce_sample_load If tailing persists add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) reduce_sample_load->add_modifier Advanced Solution add_modifier->end clean_system->end

Caption: A flowchart for systematic troubleshooting of common HPLC separation problems.

Metabolism of Lopinavir

LopinavirMetabolism Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme (Liver) Lopinavir->CYP3A4 Metabolism Metabolites Oxidative Metabolites (M1, M3, M4, etc.) - More Polar CYP3A4->Metabolites Oxidation Ritonavir Ritonavir (Co-administered) Ritonavir->CYP3A4 Inhibition

Caption: The metabolic pathway of lopinavir highlighting the role of CYP3A4 and ritonavir.

References

Technical Support Center: Optimizing Lopinavir Metabolite M-1 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Lopinavir (B192967) Metabolite M-1 from plasma samples for bioanalytical applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Lopinavir Metabolite M-1 from plasma, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of M-1 Inappropriate Extraction Method: Lopinavir M-1 is more polar than the parent drug, lopinavir. An extraction method optimized for lopinavir may not be suitable for M-1.- Method Selection: Prioritize extraction methods suitable for polar metabolites. Liquid-Liquid Extraction (LLE) with a more polar organic solvent or Solid-Phase Extraction (SPE) with a polar or mixed-mode stationary phase is recommended.- Method Optimization: If using an existing lopinavir protocol, adjust solvent polarity and pH to improve the partitioning of the more polar M-1 metabolite.
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and, therefore, the extraction efficiency of M-1.- pH Adjustment: Adjust the pH of the plasma sample to suppress the ionization of M-1. Since M-1 is a C-4 oxidation product, its acidity might differ from lopinavir. Experiment with a pH range around the pKa of the analyte.- Solvent pH: Ensure the pH of the wash and elution solvents in SPE, or the aqueous phase in LLE, is optimized for analyte retention and recovery.
Insufficient Solvent Polarity (LLE): The organic solvent used may not be polar enough to efficiently extract the M-1 metabolite from the aqueous plasma matrix.- Solvent Screening: Test a range of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or mixtures thereof).
Inadequate Elution Strength (SPE): The elution solvent may not be strong enough to desorb M-1 from the SPE sorbent.- Increase Elution Strength: Increase the percentage of the strong organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer. The addition of a small amount of acid or base to the elution solvent can also improve recovery.
High Matrix Effects Co-elution of Endogenous Components: Phospholipids (B1166683) and other plasma components can co-elute with M-1, causing ion suppression or enhancement in the mass spectrometer.[1]- Optimize Chromatography: Adjust the HPLC/UHPLC gradient to better separate M-1 from interfering matrix components.- Selective Extraction: Employ a more selective sample preparation technique. SPE with a well-chosen sorbent and optimized wash steps is generally more effective at removing matrix components than protein precipitation.[2]
Inefficient Protein Precipitation: Protein precipitation (PPT) is a simple but less clean extraction method that can leave a significant amount of endogenous material in the supernatant.[2]- Alternative to PPT: If matrix effects are significant with PPT, consider switching to LLE or SPE.- PPT Optimization: If PPT must be used, optimize the precipitating agent (e.g., acetonitrile (B52724), methanol, or zinc sulfate (B86663) in a water/methanol solution) and the ratio of solvent to plasma.[3]
Poor Reproducibility Inconsistent Sample Handling: Variations in sample thawing, vortexing, or pH adjustment can lead to inconsistent extraction results.- Standardized Procedures: Establish and strictly follow a detailed standard operating procedure (SOP) for all sample handling steps.
Variable SPE Cartridge Performance: Inconsistent packing or conditioning of SPE cartridges can result in variable recovery.- Proper Conditioning: Ensure SPE cartridges are properly conditioned and equilibrated according to the manufacturer's instructions.- Automated Extraction: If available, use an automated SPE system to improve consistency.
Emulsion Formation (LLE): Vigorous mixing during LLE can lead to the formation of emulsions, making phase separation difficult and leading to variable recovery.- Gentle Mixing: Use gentle inversion or rocking for mixing instead of vigorous vortexing.- Centrifugation: Centrifuge the sample to break up any emulsion that forms.- Salt Addition: Adding salt to the aqueous phase can sometimes help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for Lopinavir M-1?

There is no single "best" method, as the optimal choice depends on the specific requirements of the assay (e.g., required sensitivity, throughput, and available equipment). However, here is a general comparison:

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and highest recovery, making it ideal for sensitive LC-MS/MS assays. It is highly amenable to automation.

  • Liquid-Liquid Extraction (LLE): Can also provide clean extracts and good recovery. Optimization of solvent polarity and pH is crucial, especially for the more polar M-1 metabolite.

  • Protein Precipitation (PPT): The simplest and fastest method, but it is the least clean and most prone to matrix effects.[2] It may be suitable for less sensitive assays or when high throughput is the primary concern.

Q2: How can I adapt a lopinavir extraction protocol for its M-1 metabolite?

Since Lopinavir M-1 is a product of oxidation, it is more polar than lopinavir. To adapt a protocol:

  • For LLE: You may need to use a more polar extraction solvent (e.g., switch from hexane/ethyl acetate to pure ethyl acetate or a mixture with a more polar solvent). Adjusting the pH of the aqueous phase to suppress the ionization of M-1 will also be critical.

  • For SPE: If using a reverse-phase sorbent, you may need a weaker wash solvent (higher aqueous content) to avoid premature elution of M-1. The elution solvent may need to be stronger (higher organic content) to ensure complete recovery. A mixed-mode or polar sorbent might also be more suitable.

  • For PPT: The choice of precipitating solvent (e.g., acetonitrile vs. methanol) can influence the recovery of polar metabolites. Acetonitrile is often preferred for a wider range of analytes.

Q3: What are typical recovery rates for lopinavir extraction, and what should I expect for M-1?

Reported recovery rates for lopinavir vary depending on the method:

Extraction MethodLopinavir RecoveryReference
Liquid-Liquid Extraction52.26%[4]
Solid-Phase Extraction>85%
Protein Precipitation>90%[2]
Stacked Protein Precipitation and Salting-Out Assisted Liquid Extraction (SALLE)Not specified, but described as efficient[5]
Combination of alkalinized protein precipitation and LLE>75%[6]

For the more polar M-1 metabolite, you might expect slightly lower recovery with traditional reversed-phase LLE or SPE methods optimized for lopinavir. However, with proper method optimization for a polar analyte, high recovery rates (>80%) should be achievable.

Q4: How do I minimize ion suppression in my LC-MS/MS analysis of M-1?

Ion suppression is a common challenge in bioanalysis. To minimize it:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering phospholipids and other matrix components.

  • Optimize Chromatography: Use a longer chromatographic run or a different column chemistry to separate M-1 from co-eluting interferences.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and thus lessen ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for M-1 will co-elute and experience similar matrix effects, allowing for more accurate quantification.

Experimental Protocols

Below are detailed methodologies for three common extraction techniques, adapted for the analysis of Lopinavir M-1.

Solid-Phase Extraction (SPE) Protocol

This protocol uses a mixed-mode cation exchange SPE cartridge, which is often suitable for a range of compounds with varying polarities.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Deionized water

  • Human plasma

  • Internal Standard (IS) solution (ideally, stable isotope-labeled M-1)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution. Vortex briefly. Add 500 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.

Liquid-Liquid Extraction (LLE) Protocol

This protocol uses MTBE, a common solvent for extracting a broad range of drug metabolites.

Materials:

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Human plasma

  • Internal Standard (IS) solution

  • Ammonium hydroxide

Procedure:

  • Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of IS solution.

  • pH Adjustment: Add 50 µL of 1M ammonium hydroxide to basify the sample. Vortex briefly.

  • Extraction: Add 2 mL of MTBE. Cap the tube and mix by gentle inversion for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protein Precipitation (PPT) Protocol

This is a rapid but less clean method.

Materials:

  • Acetonitrile (HPLC grade, chilled to -20°C)

  • Human plasma

  • Internal Standard (IS) solution

Procedure:

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.

  • Precipitation: Add 600 µL of cold acetonitrile.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): For improved compatibility with the mobile phase and to concentrate the sample, evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is pre_treat Pre-treatment (e.g., pH adjustment) add_is->pre_treat spe Solid-Phase Extraction pre_treat->spe lle Liquid-Liquid Extraction pre_treat->lle ppt Protein Precipitation pre_treat->ppt evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon ppt->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: General experimental workflow for the extraction of Lopinavir M-1 from plasma.

troubleshooting_low_recovery cluster_method Method Choice cluster_params Parameter Optimization start Low M-1 Recovery method_check Is the method optimized for a polar metabolite? start->method_check method_yes Yes method_check->method_yes method_no No method_check->method_no param_check Are pH and solvent strength optimal? method_yes->param_check method_solution Consider LLE with polar solvent or mixed-mode SPE. method_no->method_solution param_yes Yes param_check->param_yes param_no No param_check->param_no param_solution Adjust pH to suppress ionization. Increase elution strength or solvent polarity. param_no->param_solution

Caption: Troubleshooting logic for low recovery of Lopinavir M-1.

References

Overcoming matrix effects in LC-MS/MS analysis of lopinavir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of lopinavir (B192967).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a significant concern in the LC-MS/MS analysis of lopinavir?

A1: The matrix effect is the alteration of ionization efficiency for an analyte, like lopinavir, by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These interfering components can either suppress or enhance the lopinavir signal during the ionization process in the mass spectrometer's source, leading to inaccurate and irreproducible quantification.[2] This is a major concern in bioanalysis as it can compromise the accuracy, precision, and sensitivity of the method.[2]

Q2: What are the primary causes of matrix effects in biological samples like plasma?

A2: In biological matrices, matrix effects are primarily caused by endogenous and exogenous compounds that coexist with the analyte.[3] Phospholipids (B1166683) are a major cause of ion suppression when analyzing plasma samples.[3] Other sources include proteins, salts, metabolites, and co-administered drugs.[1][4] These substances can co-elute with lopinavir and interfere with the ionization process.[2]

Q3: How can I detect and quantify the matrix effect for my lopinavir assay?

A3: The matrix effect can be evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample against the response of the analyte in a pure solution (neat standard). The IS (Internal Standard) Normalized Matrix Factor is calculated to quantify the effect. A common method involves analyzing samples from at least six to eight different batches of the biological matrix.[5] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6]

Q4: What are the acceptable limits for matrix effect in a validated bioanalytical method?

A4: According to regulatory guidelines, the precision of the internal standard-normalized matrix factor should be within a certain percentage, typically ≤15% coefficient of variation (%CV), across different lots of the biological matrix. For selectivity, the interference from internal components at the retention time of the analyte should be ≤20% of the average response at the Lower Limit of Quantification (LLOQ).[7]

Q5: Which sample preparation technique is most effective for reducing matrix effects for lopinavir?

A5: Improving sample preparation is a highly effective strategy to circumvent ion suppression.[3] The choice depends on the complexity of the matrix and the properties of lopinavir.

  • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by separating lopinavir from many endogenous components based on partitioning between two immiscible liquids.[3][8] A combination of alkalinized protein precipitation followed by LLE with ethyl acetate (B1210297) has been shown to be effective.[8]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte, thus significantly reducing matrix interferences.[3][4]

Q6: How does the choice of an internal standard (IS) help compensate for matrix effects?

A6: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[1] The most recognized technique is the use of a stable isotope-labeled (SIL) internal standard, such as Lopinavir-d8.[2][7][9] Since a SIL-IS has nearly identical physicochemical properties to lopinavir, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[2]

Q7: Can chromatographic conditions be modified to minimize matrix effects?

A7: Yes. Optimizing chromatographic separation is a key strategy. By adjusting the column chemistry (e.g., C8, C18, Phenyl), mobile phase composition, and gradient, you can separate lopinavir from interfering matrix components.[2][10][11][12] For instance, ensuring lopinavir does not elute in regions where significant ion suppression occurs (often early in the run where phospholipids elute) can drastically improve data quality.[2][6]

Troubleshooting Guide

Problem: My lopinavir quantification shows poor accuracy and high variability between samples. Could this be a matrix effect?

Possible Cause Recommended Solution
Co-elution of Matrix Components: Endogenous substances like phospholipids are likely co-eluting with lopinavir, causing inconsistent ion suppression.1. Evaluate Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[3][4]2. Modify Chromatography: Adjust the HPLC gradient to better separate lopinavir from the interfering peaks. Analyze a blank matrix extract with post-column infusion of lopinavir to identify suppression zones and adjust the retention time accordingly.[6]3. Use a Stable Isotope-Labeled IS: If not already in use, switch to a stable isotope-labeled internal standard like Lopinavir-d8. This is the most effective way to compensate for unpredictable matrix effects.[7][9]
Inadequate Internal Standard: The chosen internal standard (if not a SIL-IS) may not have similar enough chromatographic and ionization behavior to lopinavir, failing to track the matrix effect accurately.1. Verify IS Behavior: Ensure the IS elutes very close to lopinavir and shows a similar response to matrix effects. 2. Switch to a SIL-IS: The use of a deuterated standard for lopinavir is highly recommended for robust bioanalysis.[7][9]

Problem: I have confirmed significant ion suppression for lopinavir. What are the immediate steps to mitigate this?

Possible Cause Recommended Solution
Insufficient Sample Cleanup: The current sample preparation method is not adequately removing matrix components.1. Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering components and can lessen the matrix effect, provided the assay has sufficient sensitivity.[2][13]2. Enhance Extraction Selectivity: For LLE, optimize the pH and the organic solvent to improve the selectivity for lopinavir.[3] For SPE, experiment with different sorbents and more stringent wash steps to remove interferences before eluting lopinavir.[3]
Chromatographic Co-elution: The analytical column and mobile phase are not providing adequate separation from matrix interferences.1. Change Column Chemistry: Evaluate different stationary phases. A phenyl or pentafluorophenyl (PFP) column might offer different selectivity for phospholipids compared to a standard C18 column.[10]2. Optimize Mobile Phase: Adding a small percentage of an acid like formic or acetic acid can improve peak shape and may alter the retention of interfering compounds.[8][10]

Quantitative Data Summary

The following tables summarize validation parameters related to matrix effect, recovery, and precision from published methods for lopinavir analysis.

Table 1: Matrix Effect and Recovery Data

AnalyteInternal Standard (IS)IS Normalized Matrix Factor (LQC)IS Normalized Matrix Factor (HQC)Mean Recovery %Ref.
LopinavirTelmisartanNot ReportedNot Reported>75%[8]
LopinavirLopinavir-d80.9830.984Not Reported[14]

Table 2: Precision and Accuracy Data

MethodAnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Ref.
Method ALopinavirLLOQ2.73%Not Reported96.67%[7]
Method BLopinavirClinical Range<15%<15%98.7% - 111.5%[15]

Experimental Protocols

Protocol 1: Sample Preparation using LLE and Protein Precipitation

This protocol is adapted from a method for the simultaneous determination of lopinavir and ritonavir (B1064) in human plasma.[8]

  • Aliquot Sample: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the plasma with the internal standard solution (e.g., Telmisartan).

  • Alkalinize and Precipitate: Add a precipitating agent (e.g., acetonitrile) and briefly vortex. The original study mentions an alkalinized protein precipitation step.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Conditions

The following are example starting conditions. Optimization is required for individual systems.

  • LC System:

    • Column: Agilent ZORBAX Eclipse XDB-C18 or similar C18 column.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: Methanol.[8]

    • Gradient: Isocratic elution with 80% Mobile Phase B.[8]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions:

      • Lopinavir: m/z 629.6 → 155.2[8]

      • Ritonavir (often co-administered): m/z 721.4 → 268.2[8]

      • Telmisartan (IS Example): m/z 515.2 → 276.2[8]

    • Instrument Parameters: Optimize source-dependent parameters like ion spray voltage, temperature, and collision energy for maximum signal intensity.[9]

Visualizations

MatrixEffect_Troubleshooting_Workflow start Poor Accuracy or High Variability Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 use_sil Implement SIL-IS (e.g., Lopinavir-d8) q1->use_sil No q2 Evaluate Sample Preparation q1->q2 Yes end_node Re-validate Method for Accuracy & Precision use_sil->end_node ppt Currently using Protein Precipitation (PPT) q2->ppt dilute Try Sample Dilution q2->dilute Quick Check lle_spe Switch to LLE or SPE for Cleaner Extract ppt->lle_spe q3 Optimize Chromatography lle_spe->q3 gradient Modify Gradient to Separate Lopinavir from Matrix Peaks q3->gradient column Test Alternative Column Chemistry q3->column gradient->end_node column->end_node dilute->q3

Caption: Workflow for troubleshooting matrix effects in lopinavir analysis.

SamplePrep_Strategies cluster_0 Sample Preparation Techniques ppt Protein Precipitation (PPT) - Fast & Simple - May leave phospholipids end_node Clean Extract for LC-MS/MS ppt->end_node Higher Matrix Effect Risk lle Liquid-Liquid Ext. (LLE) - Cleaner than PPT - pH/Solvent dependent lle->end_node spe Solid-Phase Ext. (SPE) - Cleanest Extract - Most Selective spe->end_node Lower Matrix Effect Risk start Plasma Sample start->ppt Good start->lle Better start->spe Best

Caption: Comparison of sample preparation strategies to reduce matrix effects.

MatrixEffect_Logic cluster_sample Biological Sample Matrix cluster_analyte Target & IS lipids Phospholipids esi ESI Source (Ionization) lipids->esi Co-elute with lipids->esi Compete for charge (Ion Suppression) proteins Proteins proteins->esi Co-elute with metabolites Metabolites metabolites->esi Co-elute with lopinavir Lopinavir lopinavir->esi is Internal Standard (e.g., Lopinavir-d8) is->esi ms_signal MS Detector Signal esi->ms_signal

Caption: The mechanism of matrix effect in the ESI source.

References

Lopinavir Metabolite M-1 Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lopinavir (B192967) Metabolite M-1. The information provided is intended to address common stability issues encountered during experimental procedures.

Troubleshooting Guide: Common Stability Issues with Lopinavir Metabolite M-1 in Solution

This guide addresses specific problems that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Inconsistent or lower than expected concentration in analytical measurements. Degradation of M-1 in solution due to improper storage or handling.- Prepare fresh solutions for each experiment. - If stock solutions are necessary, aliquot into tightly sealed vials and store at -20°C for no longer than one month.[1] - Before use, allow aliquots to equilibrate to room temperature for at least one hour.[1] - Minimize the time the solution is kept at room temperature.
Use of a non-validated analytical method.- Develop and validate a stability-indicating HPLC method for M-1. This should be able to separate the parent compound from any potential degradants.[2][3][4][5][6][7][8]
Appearance of unknown peaks in chromatograms during analysis. Degradation of M-1 has occurred. Lopinavir is known to degrade under acidic, alkaline, and oxidative conditions.[4][8][9][10]- Review the pH of your solution. Lopinavir shows degradation in both acidic (1.0 M HCl) and alkaline (1.0 M NaOH) conditions, especially at elevated temperatures.[4][8] - Avoid exposure to strong oxidizing agents. Lopinavir itself is relatively stable to oxidation, but this may not be true for its metabolites.[4][8] - Protect solutions from light to prevent potential photodegradation.[4][8][11]
Precipitation of M-1 in aqueous solutions. Lopinavir and its metabolites are known to be poorly soluble in water.[12][13]- Use co-solvents such as ethanol, methanol (B129727), or DMSO to improve solubility.[12] - For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability in results between experimental replicates. Inconsistent sample preparation and handling.- Follow a standardized and detailed experimental protocol for solution preparation and handling. - Ensure thorough mixing of solutions, especially after thawing.
Instability of M-1 under the specific experimental conditions (e.g., incubation temperature, buffer composition).- Conduct a preliminary stability test of M-1 under your specific experimental conditions to determine its stability over the time course of your experiment.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

2. What are the optimal storage conditions for this compound solutions?

For long-term storage, it is recommended to store aliquots of M-1 solutions in tightly sealed vials at -20°C.[1] Under these conditions, they are generally considered usable for up to one month.[1] For short-term storage or during experimental use, solutions should be kept on ice and protected from light whenever possible. It is always best to prepare fresh solutions on the day of use.[1]

3. How stable is this compound at room temperature?

Specific stability data for M-1 at room temperature is not available. However, the parent drug, Lopinavir, in an oral solution is recommended to be used within 2 months when stored at room temperature (up to 25°C or 77°F).[14] Given that metabolites can sometimes be less stable than the parent compound, it is advisable to minimize the time M-1 solutions are kept at room temperature.

4. What is the influence of pH on the stability of this compound?

Forced degradation studies on Lopinavir have shown significant degradation under both acidic (1.0 M HCl) and alkaline (1.0 M NaOH) conditions, particularly when heated.[4][8] While specific data for M-1 is lacking, it is prudent to assume similar sensitivities. Therefore, it is recommended to maintain the pH of M-1 solutions close to neutral unless the experimental protocol requires otherwise.

5. Is this compound sensitive to light?

Lopinavir has been shown to be stable when exposed to UV light (352 nm) for 10 days in one study.[4][8] However, photostability can be formulation and solvent dependent. As a general precaution, it is good laboratory practice to protect solutions of photosensitive compounds, including potentially M-1, from light by using amber vials or covering containers with aluminum foil.

6. How can I monitor the stability of this compound in my experiments?

The most effective way to monitor the stability of M-1 is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4][5][6][7][8] This method should be able to separate the intact M-1 from any degradation products that may form under your experimental conditions.

Data Presentation: Summary of Lopinavir Forced Degradation Studies

While specific quantitative data for this compound is limited, the following table summarizes the degradation of the parent drug, Lopinavir, under various stress conditions. This can provide an indication of the potential lability of its metabolites.

Stress Condition Duration Temperature Lopinavir Degradation (%) Reference
Acidic (1.0 M HCl)72 hoursRoom Temperature14[4][8]
Acidic (1.0 M HCl)90 minutes80°C68[4][8]
Alkaline (1.0 M NaOH)72 hoursRoom Temperature0[4][8]
Alkaline (1.0 M NaOH)14 hours80°C26[4][8]
Oxidative (30% H₂O₂)72 hoursRoom Temperature0[4][8]
Photolytic (UV 352 nm)10 daysNot Specified0[4][8]
Thermal (Dry Heat)10 days60°C0[4][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Ethanol

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Weigh the required amount of M-1 in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the M-1 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Calibrated incubator or water bath

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the desired final concentration. Ensure the final concentration of the organic solvent from the stock solution is low and does not affect the assay.

    • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by a validated stability-indicating HPLC method to determine the initial concentration of M-1.

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

    • Analyze each aliquot by HPLC to determine the concentration of M-1 remaining.

    • Calculate the percentage of M-1 remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of M-1 remaining versus time to determine the stability profile under the tested conditions.

Visualizations

Experimental_Workflow_for_M1_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation start Start prep_stock Prepare M-1 Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working t0_analysis T=0 Analysis (HPLC) prep_working->t0_analysis incubation Incubate at Desired Temperature (e.g., 37°C) prep_working->incubation calculate Calculate % M-1 Remaining t0_analysis->calculate timed_analysis Time-Point Analysis (HPLC) incubation->timed_analysis timed_analysis->calculate plot Plot Stability Profile calculate->plot end End plot->end

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic_for_Inconsistent_Results cluster_investigation Investigation Steps cluster_actions Corrective Actions start Inconsistent/Low M-1 Concentration check_storage Review Storage Conditions (-20°C, aliquoted, protected from light?) start->check_storage check_handling Review Handling Procedures (Fresh solution? Room temp exposure?) start->check_handling check_method Verify Analytical Method (Is it stability-indicating?) start->check_method check_conditions Assess Experimental Conditions (pH, temperature, buffer compatibility?) start->check_conditions action_storage Prepare Fresh Aliquots check_storage->action_storage action_handling Minimize Room Temp Exposure check_handling->action_handling action_method Validate/Adapt HPLC Method check_method->action_method action_conditions Perform Preliminary Stability Test check_conditions->action_conditions

Caption: Troubleshooting logic for inconsistent this compound analytical results.

References

Technical Support Center: Enhancing the Detection Sensitivity of Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the detection sensitivity of Lopinavir (B192967) Metabolite M-1. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is Lopinavir Metabolite M-1 and why is it important to detect?

A1: this compound is an active oxidative metabolite of the HIV protease inhibitor, Lopinavir.[1] Lopinavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) isozymes.[1][2] M-1 is one of the predominant metabolites found in plasma and exhibits antiviral activity.[1] Accurate and sensitive detection of M-1 is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism, and assessing its potential contribution to the overall therapeutic and toxicological profile of Lopinavir.

Q2: What is the most common analytical technique for detecting Lopinavir and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of Lopinavir and its metabolites in biological matrices.[3][4] This method offers high sensitivity, specificity, and the ability to differentiate between the parent drug and its various metabolites.

Q3: How does Ritonavir (B1064) co-administration affect the metabolism of Lopinavir to M-1?

A3: Lopinavir is often co-administered with Ritonavir, which is a potent inhibitor of CYP3A enzymes.[1][5] By inhibiting CYP3A4, Ritonavir significantly reduces the metabolism of Lopinavir, leading to increased plasma concentrations and enhanced therapeutic efficacy of the parent drug.[5][6] Consequently, the formation of Metabolite M-1 is also suppressed. Understanding this interaction is vital when designing and interpreting bioanalytical studies.

Q4: What are the main challenges in achieving high sensitivity for M-1 detection?

A4: The primary challenges include:

  • Low concentrations: As a metabolite, M-1 is typically present at much lower concentrations than the parent drug, Lopinavir.

  • Matrix effects: Biological samples like plasma are complex matrices that can interfere with the ionization of M-1 in the mass spectrometer, leading to signal suppression or enhancement.

  • Physicochemical properties: Metabolites are often more polar than the parent drug, which can affect their retention on standard reverse-phase chromatography columns and their extraction efficiency.

  • Lack of commercial standards: A certified reference standard for this compound may not be readily available, necessitating its synthesis and characterization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of this compound using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
No or Low M-1 Signal 1. Inefficient extraction of the more polar M-1. 2. Suboptimal LC conditions leading to poor peak shape or retention. 3. Incorrect mass spectrometer settings (MRM transitions). 4. Degradation of the analyte during sample preparation or storage.1. Optimize Sample Preparation: Consider a mixed-mode solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) with a more polar solvent. Ensure the pH of the sample is optimized for M-1 extraction. 2. Adjust Chromatography: Use a gradient elution with a slower ramp-up of the organic phase to improve retention of polar metabolites. Consider using a column with a different chemistry (e.g., a polar-embedded phase). 3. Verify MS Parameters: Infuse a standard solution of M-1 (if available) to optimize the precursor and product ions and collision energy. For M-1 (an oxidation product of Lopinavir), the precursor ion will likely be [M+H]+ at m/z 645.4. Scan for potential product ions. 4. Ensure Sample Stability: Keep samples on ice or at 4°C during preparation. Perform stability tests at various temperatures and conditions.
High Background Noise 1. Contamination from sample collection tubes, solvents, or labware. 2. Matrix effects from the biological sample. 3. Inadequate chromatographic separation from interfering compounds.1. Use High-Purity Materials: Employ LC-MS grade solvents and pre-cleaned collection tubes and vials. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as two-step LLE or SPE. 3. Enhance Separation: Increase the chromatographic run time, adjust the gradient, or try a different column to resolve M-1 from background interferences.
Poor Peak Shape 1. Incompatibility between the sample diluent and the mobile phase. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase.1. Match Diluent to Mobile Phase: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. 2. Maintain Column Health: Use a guard column and flush the column regularly. If performance degrades, consider replacing the column. 3. Modify Mobile Phase: Add a small amount of a modifier, like formic acid or ammonium (B1175870) formate, to the mobile phase to improve peak shape.
Inconsistent Results 1. Variability in sample preparation. 2. Inconsistent instrument performance. 3. Use of a non-ideal internal standard.1. Standardize Protocols: Ensure consistent timing, volumes, and techniques for all sample preparation steps. The use of automated liquid handlers can improve precision. 2. Perform System Suitability Tests: Regularly inject a standard solution to monitor instrument performance (e.g., peak area, retention time, and peak shape). 3. Select an Appropriate Internal Standard: Ideally, use a stable isotope-labeled version of M-1. If unavailable, use a structural analog that has similar extraction and ionization properties.

Experimental Protocols

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

This protocol is a robust method for extracting Lopinavir and its metabolites from plasma.

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Tandem Mass Spectrometry:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Lopinavir629.4447.2[7]25-35
This compound645.4 (Predicted)To be optimizedTo be optimized
Internal Standard (e.g., Lopinavir-d8)637.4455.225-35

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Lopinavir detection. Parameters for Metabolite M-1 will need to be established during method validation.

Analyte Linear Range Lower Limit of Quantification (LLOQ) Precision (%RSD) Accuracy (%)
Lopinavir1 - 2000 ng/mL[8]1 ng/mL[8]< 15%85-115%
This compoundTo be determinedTo be determined< 15%85-115%

Visualizations

Lopinavir Metabolism Pathway

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme Lopinavir->CYP3A4 M1 This compound (Oxidative Metabolite) CYP3A4->M1 Metabolism Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Metabolic pathway of Lopinavir to Metabolite M-1 via CYP3A4 and its inhibition by Ritonavir.

Experimental Workflow for M-1 Detection

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General experimental workflow for the quantification of this compound in plasma.

References

Troubleshooting poor peak resolution of lopinavir metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak resolution during the chromatographic analysis of lopinavir (B192967) and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues related to poor peak resolution, such as peak broadening, tailing, and co-elution, in the context of analyzing lopinavir and its more polar oxidative metabolites.

Q1: My lopinavir peak is showing significant tailing. What are the common causes and solutions?

Peak tailing for a basic compound like lopinavir in reversed-phase chromatography is often caused by secondary interactions with the silica (B1680970) stationary phase or by issues with the mobile phase.

  • Cause 1: Silanol (B1196071) Interactions. Residual silanol groups on the C18 column packing can interact with basic functional groups on the lopinavir molecule, causing tailing.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5. This protonates the silanol groups, reducing unwanted interactions. Adding a low concentration of an acid like formic acid (0.1%) or phosphoric acid (0.05 M) to the mobile phase is effective.[1]

  • Cause 2: Inadequate Buffering. An unbuffered or weakly buffered mobile phase can lead to inconsistent ionization of lopinavir, resulting in poor peak shape.

  • Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase.

Q2: I am seeing broad, poorly resolved peaks for both lopinavir and its metabolites. What should I investigate?

Broad peaks indicate a loss of chromatographic efficiency. The issue can stem from the column, the HPLC system, or the method parameters.

  • Cause 1: Column Degradation. Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile (B52724) or methanol). If performance does not improve, replace the column. Using a guard column can extend the life of your analytical column.

  • Cause 2: High Flow Rate. A flow rate that is too high for the column dimensions and particle size reduces the time for analytes to partition between the mobile and stationary phases, leading to band broadening.

    • Solution: Optimize the flow rate. For typical 4.6 mm i.d. columns, flow rates around 1.0-1.2 mL/min are common.[1][5] For smaller i.d. UPLC columns (e.g., 2.1 mm), flow rates are typically lower, in the range of 0.3-0.5 mL/min.[6][7]

  • Cause 3: Extra-Column Volume. Excessive volume from long tubing, large-volume detector cells, or poorly made connections can cause separated peaks to broaden before they reach the detector.

    • Solution: Use tubing with a small internal diameter and keep lengths as short as possible. Ensure all fittings are properly tightened to eliminate dead volume.

Q3: My lopinavir metabolites are co-eluting or have very poor resolution from the parent lopinavir peak. How can I improve their separation?

Lopinavir's primary metabolites are oxidative, making them more polar than the parent drug. In reversed-phase chromatography, this means they will elute earlier. Improving resolution requires adjusting method parameters to increase the differential retention between these structurally similar compounds.

  • Cause 1: Mobile Phase is Too Strong. A high percentage of organic solvent (acetonitrile or methanol) in the mobile phase will cause all compounds to elute quickly, reducing the time for separation.

    • Solution: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time for all compounds, providing more opportunity for separation. In a gradient method, start with a lower initial percentage of organic solvent or use a shallower gradient.[4][8]

  • Cause 2: Suboptimal Organic Modifier. The choice of organic solvent can influence selectivity.

    • Solution: If using acetonitrile, try substituting it with methanol (B129727), or use a combination of both.[2] The different solvent properties can alter the interaction with the stationary phase and improve separation between lopinavir and its metabolites.

  • Cause 3: Incorrect pH. The mobile phase pH affects the ionization state of the analytes, which in turn impacts their retention.

    • Solution: Experiment with the mobile phase pH within the stable range of your column (typically pH 2-8 for C18). A small change in pH can significantly alter the retention and selectivity between the parent drug and its metabolites. A pH around 3.5 has been shown to provide good separation for lopinavir and the related compound ritonavir.[2]

  • Cause 4: Insufficient Column Efficiency. A shorter column or one with larger particles may not have enough theoretical plates to resolve closely eluting compounds.

    • Solution: Switch to a longer column or a column packed with smaller particles (e.g., from 5 µm to 3.5 µm or 1.8 µm) to increase efficiency and improve resolution.[6][9]

Data Presentation: Chromatographic Conditions

The following tables summarize typical starting conditions for HPLC and UPLC methods used in the analysis of lopinavir, which can be adapted for separating its metabolites.

Table 1: HPLC Method Parameters for Lopinavir Analysis

ParameterCondition 1Condition 2Condition 3
Column Xbridge C18 (250 x 4.6 mm, 3.5 µm)[2]Agilent TC C18 (250 x 4.6 mm, 5 µm)[1]C18 Reversed-Phase[3]
Mobile Phase A Potassium Dihydrogen Phosphate Buffer0.05 M Phosphoric Acid[1]10 mM Sodium Dihydrogen Phosphate[3]
Mobile Phase B Acetonitrile:Methanol (50:10 v/v)[2]Acetonitrile[1]Acetonitrile[3]
Composition 40% A : 60% B (Isocratic)[2]45% A : 55% B (Isocratic)[1]40% A : 60% B (Isocratic)[3]
Flow Rate 1.1 mL/min[2]1.2 mL/min[1]1.0 mL/min[3]
pH 3.5[2]Not specified4.8[3]
Temperature 25°C[2]Ambient40°C[3]
Detection (UV) 220 nm[2]240 nm[1]205 nm[3]

Table 2: UPLC-MS/MS Method Parameters for Lopinavir Analysis

ParameterCondition 1Condition 2Condition 3
Column Agilent Zorbax Extend-C18 (30 x 2.1 mm, 1.8 µm)[6]Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[9]C18 (100 x 2.1 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water[6]Water with 2 mL Triethylamine, pH 2.2 with Orthophosphoric Acid[9]Deionized Water with Formic Acid[10]
Mobile Phase B Acetonitrile[6]0.1% Orthophosphoric Acid in Acetonitrile:Methanol (85:15 v/v)[9]Acetonitrile[10]
Mode Isocratic (45% A : 55% B)[6]Gradient[9]Gradient[10]
Flow Rate 0.5 mL/min[6]0.4 mL/min[9]0.35 mL/min[10]
Temperature Ambient30°C[9]Ambient
Detection Tandem Mass Spectrometry (MS/MS)Photodiode Array (PDA) at 215 nm[9]Tandem Mass Spectrometry (MS/MS)

Experimental Protocols

Protocol 1: Method Development for Separation of Lopinavir and its Metabolites

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for separating lopinavir from its more polar oxidative metabolites.

  • Initial Column and Mobile Phase Selection:

    • Select a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution conditions.

    • Example Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL of a standard mixture of lopinavir and, if available, metabolite standards.

    • Detection: UV at 210-240 nm or MS scan mode.

  • Analysis of Initial Run:

    • Lopinavir should be the last compound to elute due to its higher hydrophobicity. The more polar metabolites should elute earlier.

    • If all peaks elute too quickly, decrease the starting percentage of B.

    • If lopinavir is retained for too long, increase the final percentage of B or the gradient slope.

  • Optimization of Resolution:

    • Focus on the Elution Window: Once the approximate elution times are known, create a shallower gradient around this window. For example, if metabolites and lopinavir elute between 40% and 60% B, try a gradient of 35% to 65% B over 20 minutes.

    • Adjust pH: Prepare mobile phases using a 20 mM ammonium acetate buffer adjusted to pH 4.0. Repeat the optimized gradient. Compare the selectivity and peak shape to the formic acid condition.

    • Change Organic Modifier: Replace acetonitrile (Mobile Phase B) with methanol and repeat the optimized gradient. Methanol often provides different selectivity for structurally similar compounds.

  • Final Refinements:

    • Once adequate separation is achieved, the method can be converted to an isocratic hold if the resolution is sufficient and run time needs to be minimized.

    • Fine-tune the flow rate and temperature to optimize peak sharpness and analysis time.

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution (Broadening, Tailing, Co-elution) check_column 1. Check Column Health - Age > 6 months? - High backpressure? start->check_column action_column Flush with strong solvent. If no improvement, replace column. check_column->action_column Yes check_mobile_phase 2. Evaluate Mobile Phase - pH appropriate for analyte? - Buffer strength adequate? check_column->check_mobile_phase No action_column->check_mobile_phase action_mobile_phase Adjust pH (2.5-4.0 for Lopinavir). Use 10-25 mM buffer. check_mobile_phase->action_mobile_phase No check_method_params 3. Optimize Method Parameters - Is mobile phase too strong? - Flow rate too high? check_mobile_phase->check_method_params Yes action_mobile_phase->check_method_params action_method_params Decrease % Organic Solvent. Reduce flow rate. check_method_params->action_method_params Yes check_system 4. Inspect HPLC System - Leaks? - Long tubing? check_method_params->check_system No action_method_params->check_system action_system Tighten fittings. Use shorter, narrow-bore tubing. check_system->action_system Yes end_node Resolution Improved check_system->end_node No action_system->end_node

Caption: Troubleshooting workflow for poor peak resolution.

ParameterRelationships cluster_params Adjustable Parameters cluster_effects Chromatographic Effects decrease_organic Decrease % Organic (e.g., Acetonitrile) increase_retention Increase Retention Time (k) decrease_organic->increase_retention Strongest Effect decrease_ph Decrease pH (e.g., to pH 3) change_selectivity Change Selectivity (α) decrease_ph->change_selectivity Analyte/Silanol Ionization decrease_flow Decrease Flow Rate increase_efficiency Increase Efficiency (N) decrease_flow->increase_efficiency outcome Improved Resolution (Rs) of Lopinavir from Polar Metabolites increase_retention->outcome change_selectivity->outcome increase_efficiency->outcome

Caption: Relationship between parameters and resolution.

References

Technical Support Center: Method Refinement for Simultaneous Quantification of Lopinavir/Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the simultaneous quantification of lopinavir (B192967) and ritonavir (B1064). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to analytical method refinement.

Troubleshooting Guide

This guide addresses common issues encountered during the simultaneous analysis of lopinavir and ritonavir by HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV)

Issue 1: Poor Peak Resolution or Asymmetric Peaks

  • Question: My chromatogram shows poor separation between lopinavir and ritonavir peaks, or the peaks are tailing/fronting. What should I do?

  • Answer:

    • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer is critical.[1][2] An imbalance can lead to poor separation. Try adjusting the solvent ratio. For instance, a mobile phase of acetonitrile and phosphate (B84403) buffer (60:40 v/v) has been shown to be effective.[2]

    • pH of the Mobile Phase: The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like lopinavir and ritonavir. Ensure the pH is controlled and optimized. A pH of 3.0 or 3.5 has been used successfully in several methods.[2][3]

    • Column Choice: The stationary phase is crucial for good separation. C8 or C18 columns are commonly used.[4] If you are experiencing issues, ensure your column is in good condition and consider trying a different stationary phase if the problem persists.

    • Flow Rate: The flow rate affects the time analytes spend in the stationary phase. A suboptimal flow rate can lead to band broadening. Typical flow rates range from 1.0 to 1.5 mL/min.[2][5]

    • Column Temperature: Maintaining a consistent column temperature can improve reproducibility and peak shape.[1][6]

Issue 2: Inconsistent Retention Times

  • Question: The retention times for lopinavir and ritonavir are shifting between injections. What is the likely cause?

  • Answer:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

    • Column Equilibration: The column must be properly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to shifting retention times in the initial injections.

    • Pump Performance: Check the HPLC pump for any leaks or pressure fluctuations. Inconsistent flow from the pump will directly affect retention times.

    • Column Temperature: As mentioned above, fluctuations in column temperature can cause retention time variability.[1]

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Question: I am not getting a strong enough signal for one or both analytes, especially at lower concentrations. How can I improve sensitivity?

  • Answer:

    • Detection Wavelength: The choice of UV detection wavelength is critical for sensitivity. Wavelengths between 205 nm and 254 nm have been reported for the analysis of lopinavir and ritonavir.[1][7] You may need to optimize the wavelength using a UV-Vis spectrophotometer to find the absorbance maximum for both compounds in your mobile phase.

    • Sample Preparation: The extraction procedure can significantly impact recovery and, therefore, sensitivity. Liquid-liquid extraction or solid-phase extraction methods should be optimized to maximize the recovery of both analytes from the sample matrix.[7]

    • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion if the injection volume is too large or the injection solvent is stronger than the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Poor Ionization and Low Signal in Mass Spectrometer

  • Question: The signal intensity for my analytes is very low in the mass spectrometer. How can I improve ionization?

  • Answer:

    • Ionization Mode: Both lopinavir and ritonavir can be ionized in positive ion mode.[8] Ensure your mass spectrometer is set to the correct polarity.

    • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can significantly enhance the protonation of the analytes in the electrospray ionization (ESI) source, leading to a stronger signal.[8][9]

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to achieve the best ionization efficiency for your specific instrument and method.

Issue 2: Matrix Effects Affecting Quantification

  • Question: I am observing signal suppression or enhancement for my analytes, leading to inaccurate quantification. How can I mitigate matrix effects?

  • Answer:

    • Sample Preparation: A thorough sample clean-up is the most effective way to reduce matrix effects. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.

    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., deuterated lopinavir and ritonavir) if available. These internal standards co-elute with the analytes and experience similar matrix effects, allowing for accurate correction during data processing.[10]

    • Chromatographic Separation: Ensure that the chromatographic method provides good separation of the analytes from the bulk of the matrix components. If co-elution is occurring, modify the gradient or mobile phase to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters I need to assess for a new or refined method?

A1: According to ICH guidelines, the following parameters should be validated:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

Q2: Which analytical technique is more suitable for my application: HPLC-UV or LC-MS/MS?

A2: The choice depends on your specific requirements:

  • HPLC-UV is a robust and widely available technique suitable for the analysis of pharmaceutical formulations where the concentrations of lopinavir and ritonavir are relatively high.[1][11] It is generally less expensive to operate and maintain.

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as quantifying drug levels in plasma or other biological matrices where concentrations are much lower.[4][12] It is also better for dealing with complex sample matrices due to its high specificity.

Q3: What are the common challenges in developing a simultaneous quantification method for lopinavir and ritonavir?

A3:

  • Different Concentration Ratios: In pharmaceutical formulations, lopinavir is typically present at a much higher concentration than ritonavir (e.g., a 4:1 ratio). This requires a method with a wide dynamic range to accurately quantify both compounds simultaneously.

  • Solubility: Both drugs are practically insoluble in water, which can pose challenges during sample and standard preparation.[5] They are freely soluble in organic solvents like methanol (B129727) and ethanol.[5]

  • Impurity Profiling: Establishing a comprehensive impurity profile can be challenging due to the large number of potential impurities associated with both drugs.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for the simultaneous quantification of lopinavir and ritonavir.

Table 1: HPLC-UV Method Parameters and Performance

ParameterLopinavirRitonavirReference
Linearity Range (µg/mL)20 - 10020 - 100[2]
60 - 30020 - 100[5]
0.5 - 200.05 - 5[7]
Accuracy (% Recovery)100.11%99.96%[1]
96.92 - 100.35%96.92 - 100.35%[5]
Precision (%RSD)< 0.21%< 0.21%[1]
0.5%0.8%[5]
LOD (µg/mL)0.270.42[5]
LOQ (µg/mL)0.891.38[5]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterLopinavirRitonavirReference
Linearity Range (ng/mL)10 - 15010 - 150[8]
Accuracy (% Recovery)102.46 - 110.66%104.50 - 111.12%[8]
Precision (%RSD)< 1.92%< 1.33%[8]
LOD (pg/mL)525[9]
LOQ (pg/mL)1050[9]

Experimental Protocols

Representative HPLC-UV Method

This protocol is a generalized example based on common practices found in the literature.[1][2][5]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid (OPA) buffer (pH 2.8) in a ratio of 55:45 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 229 nm.[5]

  • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation:

    • Prepare individual stock solutions of lopinavir and ritonavir in methanol (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a portion of the diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.[3]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

Representative LC-MS/MS Method

This protocol is a generalized example based on common practices for bioanalysis.[8][9]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is often used.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[8]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Monitor the specific precursor-to-product ion transitions (MRM) for lopinavir, ritonavir, and the internal standard.

  • Standard Preparation: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of lopinavir and ritonavir.

  • Sample Preparation (Plasma):

    • To a 200 µL plasma sample, add the internal standard solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge.

    • Alternatively, use a more rigorous extraction method like liquid-liquid extraction or solid-phase extraction for cleaner samples.

    • Transfer the supernatant and inject it into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution, Low Signal) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_method Review Method Parameters check_system->check_method System OK instrument_maintenance Perform Instrument Maintenance check_system->instrument_maintenance System not OK check_sample Investigate Sample Preparation check_method->check_sample Method OK mobile_phase Mobile Phase (Composition, pH, Freshness) check_method->mobile_phase column Column (Age, Type, Temperature) check_method->column detector Detector Settings (Wavelength, Source Parameters) check_method->detector extraction Extraction/Dilution (Recovery, Matrix Effects) check_sample->extraction optimize_method Optimize Method Parameters mobile_phase->optimize_method column->optimize_method detector->optimize_method optimize_sample_prep Optimize Sample Preparation extraction->optimize_sample_prep instrument_maintenance->check_system optimize_method->check_sample Issue Persists resolved Problem Resolved optimize_method->resolved Issue Resolved optimize_sample_prep->resolved Issue Resolved

Caption: General troubleshooting workflow for analytical method issues.

Analytical_Method_Selection cluster_0 Sample Type cluster_1 Analytical Technique cluster_2 Key Considerations Formulation Formulation HPLC_UV HPLC-UV Formulation->HPLC_UV Biological_Matrix Biological Matrix (e.g., Plasma) LC_MS_MS LC-MS/MS Biological_Matrix->LC_MS_MS High_Concentration High Analyte Concentration HPLC_UV->High_Concentration Cost_Effective Cost-Effective HPLC_UV->Cost_Effective Low_Concentration Low Analyte Concentration LC_MS_MS->Low_Concentration High_Selectivity High Selectivity Needed LC_MS_MS->High_Selectivity

Caption: Logical relationship for selecting an analytical method.

References

Technical Support Center: Lopinavir Metabolite M-1 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in pharmacokinetic (PK) studies of Lopinavir (B192967) Metabolite M-1.

I. Frequently Asked Questions (FAQs)

Q1: What is Lopinavir Metabolite M-1 and why is it important in pharmacokinetic studies?

A1: this compound is one of the major oxidative metabolites of the HIV protease inhibitor, lopinavir.[1] It is formed primarily by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[2][3][4] M-1 is an active metabolite, exhibiting antiviral activity, which makes its quantification crucial for understanding the overall therapeutic and potential toxic effects of lopinavir.[5][6] Variability in its formation and clearance can contribute to the inter-individual differences observed in patient response to lopinavir treatment.

Q2: What are the primary sources of variability in Lopinavir M-1 pharmacokinetic studies?

A2: Variability in Lopinavir M-1 PK studies can arise from a combination of physiological, genetic, and analytical factors. Key sources include:

  • Genetic Polymorphisms: Variations in genes encoding the CYP3A4 and CYP3A5 enzymes can significantly alter the rate of lopinavir metabolism, thereby affecting the formation of M-1.[2]

  • Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP3A enzymes can impact M-1 concentrations. For instance, ritonavir (B1064), co-formulated with lopinavir, is a potent CYP3A inhibitor that significantly increases lopinavir levels by reducing its metabolism.[3][7]

  • Patient Demographics: Factors such as body weight have been shown to influence lopinavir clearance, which can in turn affect metabolite concentrations.[8]

  • Analytical Method Variability: Issues with sample collection, processing, storage, and the bioanalytical method itself (e.g., LC-MS/MS) can introduce significant variability.[9]

Q3: What are the expected pharmacokinetic parameters for lopinavir?

A3: While specific pharmacokinetic data for Lopinavir M-1 is not extensively reported in publicly available literature, the parameters of the parent drug, lopinavir (when co-administered with ritonavir), are well-characterized and provide a crucial context for understanding metabolite kinetics.

II. Data Presentation: Lopinavir Pharmacokinetic Parameters

Table 1: Summary of Lopinavir Pharmacokinetic Parameters in Adult HIV-Negative Volunteers (400/100 mg twice daily dose)

ParameterGeometric Mean (90% CI) or Mean ± SDReference
AUC₀₋₁₂ (ng·h/mL) 99,599[10]
Cₘₐₓ (ng/mL) 11,965[10]
CₜₑᵣₒᵤGₕ (ng/mL) 5,776[10]
Tₘₐₓ (h) ~4[5][11]
Half-life (t₁/₂) (h) 5-6
Apparent Clearance (CL/F) (L/h) 5.97[8]

Table 2: Factors Contributing to Variability in Lopinavir Pharmacokinetics

FactorObservationPotential Impact on M-1 LevelsReference
Ritonavir Co-administration Potent inhibitor of CYP3A, increasing lopinavir exposure 15- to 20-fold.Decreased formation of M-1 relative to lopinavir dose.
Food Intake Administration with a meal can significantly increase the bioavailability of the oral solution.Increased formation of M-1 due to higher parent drug absorption.[1]
CYP3A4/5 Genetic Polymorphisms Variations in these genes can alter metabolic activity.Can lead to significant inter-individual differences in M-1 formation.[2]
Drug-Drug Interactions (NNRTIs) Co-administration with NNRTIs like efavirenz (B1671121) and nevirapine (B1678648) can increase lopinavir clearance.Increased formation of M-1 due to induction of CYP3A enzymes.[12]
Body Weight Lower body weight can be associated with higher lopinavir concentrations.Potentially higher M-1 concentrations in individuals with lower body weight.[8]

III. Experimental Protocols & Methodologies

A robust and validated bioanalytical method is paramount for minimizing variability in pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of lopinavir and its metabolites.

Key Steps in a Typical LC-MS/MS Protocol for Lopinavir and M-1 Quantification:

  • Sample Preparation:

    • Objective: To extract the analytes (lopinavir and M-1) from the biological matrix (e.g., plasma, serum) and remove interfering substances.

    • Common Techniques:

      • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.

      • Liquid-Liquid Extraction (LLE): A more selective method where the analytes are partitioned between the aqueous plasma sample and an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): A highly selective method where the analytes are retained on a solid sorbent while interferences are washed away.

    • Internal Standard (IS): A crucial component added at the beginning of sample preparation to correct for variability in extraction recovery and matrix effects. A stable isotope-labeled version of the analyte (e.g., Lopinavir-d8) is the ideal IS.

  • Chromatographic Separation:

    • Objective: To separate lopinavir, M-1, and the IS from each other and from any remaining matrix components before they enter the mass spectrometer.

    • Typical Column: A reverse-phase C18 or C8 column is commonly used.[9]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is used to elute the analytes from the column. A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Objective: To detect and quantify the separated analytes based on their mass-to-charge ratio (m/z).

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the IS.

Visualizing the Workflow:

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (PPT, LLE, or SPE) is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation ionization Electrospray Ionization detection Mass Spectrometric Detection (MRM) quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis

Figure 1: A generalized workflow for the bioanalysis of Lopinavir M-1 using LC-MS/MS.

IV. Troubleshooting Guide

Problem 1: High Inter-subject Variability in M-1 Concentrations

Potential Cause Troubleshooting Steps
Genetic Polymorphisms in CYP3A Enzymes - Genotype study participants for common CYP3A4 and CYP3A5 variants. - Stratify data based on genotype to assess its contribution to variability.
Undisclosed Co-medications - Thoroughly document all concomitant medications, including over-the-counter drugs and herbal supplements. - Review for potential inducers or inhibitors of CYP3A enzymes.
Variable Adherence to Dosing Regimen - Implement adherence monitoring strategies (e.g., pill counts, electronic monitoring). - Consider the timing of the last dose relative to blood sampling.
Inconsistent Food Intake with Dosing - Standardize food intake around the time of drug administration in the study protocol.

Problem 2: Poor Reproducibility of M-1 Quantification

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling and Storage - Ensure all samples are processed and stored under identical and validated conditions. - Perform stability studies of M-1 in the relevant biological matrix at different temperatures and for varying durations.
Suboptimal Internal Standard Performance - Use a stable isotope-labeled internal standard for M-1 if available. - If not available, select an analog with similar extraction and ionization properties. - Monitor the IS response across all samples for consistency.
Matrix Effects - Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples with that in a neat solution. - Optimize the sample preparation method to improve cleanup. - Adjust the chromatography to separate the analyte from interfering matrix components.[13]

Problem 3: Low or No Detectable M-1 Signal

Potential Cause Troubleshooting Steps
Potent CYP3A Inhibition - In studies with ritonavir, M-1 levels are expected to be low. Ensure the analytical method has sufficient sensitivity.
M-1 Instability - Investigate potential degradation of M-1 during sample collection, processing, or storage. - Consider the use of stabilizing agents if M-1 is found to be unstable.
Suboptimal Mass Spectrometer Parameters - Optimize the MRM transitions and collision energy for M-1 to maximize signal intensity.

Visualizing the Troubleshooting Logic:

Troubleshooting_Variability cluster_analytical Analytical Issues cluster_physiological Physiological Factors start High Variability in M-1 PK Data reproducibility Poor Reproducibility? start->reproducibility matrix_effects Evaluate Matrix Effects reproducibility->matrix_effects Yes genetics Consider Genetic Polymorphisms reproducibility->genetics No is_performance Check IS Performance matrix_effects->is_performance stability Assess M-1 Stability is_performance->stability ddi Review Co-medications (Drug-Drug Interactions) genetics->ddi adherence Verify Patient Adherence ddi->adherence

Figure 2: A logical flow for troubleshooting sources of variability in Lopinavir M-1 pharmacokinetic studies.

V. Signaling Pathway

The formation of Lopinavir M-1 is a key step in the metabolic pathway of lopinavir. Understanding this pathway is essential for interpreting PK data.

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A CYP3A4/5 Enzymes Lopinavir->CYP3A M1 This compound (Active) Elimination Elimination M1->Elimination Other_Metabolites Other Metabolites Other_Metabolites->Elimination CYP3A->M1 Metabolism CYP3A->Other_Metabolites Metabolism Ritonavir Ritonavir (Inhibitor) Ritonavir->CYP3A Inhibits NNRTIs NNRTIs (Inducers) NNRTIs->CYP3A Induces

Figure 3: The metabolic pathway of lopinavir to its M-1 metabolite, highlighting key enzymatic influences.

References

Technical Support Center: Optimization of Protein Precipitation for Lopinavir Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein precipitation methods for the accurate analysis of lopinavir (B192967).

Troubleshooting Guide

This guide addresses common issues encountered during protein precipitation for lopinavir analysis, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Lopinavir Recovery Incomplete protein precipitation: Insufficient precipitating agent was used.Increase the ratio of precipitating agent to plasma sample. A ratio of 3:1 (v/v) or higher of acetonitrile (B52724) to plasma is often recommended.[1]
Co-precipitation of lopinavir with proteins: Lopinavir may be trapped within the precipitated protein pellet.Optimize the precipitation conditions. Experiment with different precipitating agents (e.g., methanol, perchloric acid) or a combination of methods like stacked protein precipitations followed by salting-out assisted liquid/liquid extraction (SALLE).[2]
Suboptimal pH: The pH of the sample can influence the solubility of lopinavir and its interaction with proteins.Adjust the pH of the sample or the precipitating agent. The addition of 0.1% formic acid to the mobile phase has been shown to be effective in some LC-MS/MS methods.[2]
Adsorption to labware: Lopinavir may adhere to the surface of plastic tubes or pipette tips.Use low-binding microcentrifuge tubes and pipette tips.
High Protein Content in Supernatant Inefficient precipitating agent: The chosen solvent may not be effective for the specific plasma sample.Acetonitrile is generally more efficient at precipitating plasma proteins than methanol.[1] Consider using acetonitrile as the primary precipitating agent.
Insufficient incubation time or temperature: Proteins may not have had enough time to fully precipitate.Increase the incubation time after adding the precipitating agent. While many protocols use room temperature, incubation at a lower temperature (e.g., 4°C) may enhance precipitation.
Inadequate mixing: Poor mixing of the sample and precipitating agent can lead to incomplete precipitation.Vortex the sample vigorously immediately after adding the precipitating agent to ensure thorough mixing.
Poor Reproducibility Inconsistent pipetting: Variation in the volumes of plasma or precipitating agent will affect the final concentration and precipitation efficiency.Use calibrated pipettes and ensure consistent pipetting technique.
Variable sample handling: Differences in incubation times, temperatures, or centrifugation speeds between samples can lead to variable results.Standardize the entire experimental workflow and ensure all samples are processed identically.
Matrix effects in LC-MS/MS analysis: Endogenous components in the plasma that are not removed by protein precipitation can interfere with the ionization of lopinavir, leading to inconsistent results.[3]Employ a stable isotope-labeled internal standard to compensate for matrix effects.[4] Further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary if matrix effects are severe.
Precipitate is difficult to pellet Fine precipitate formation: Methanol tends to produce finer protein precipitates compared to acetonitrile, which can be more difficult to pellet by centrifugation.[1]Use acetonitrile as the precipitating agent to generate a larger, more compact pellet.[1] If using methanol, consider increasing the centrifugation speed or duration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of protein precipitation for lopinavir analysis.

1. Which precipitating agent is best for lopinavir analysis?

Acetonitrile is a widely used and effective precipitating agent for lopinavir analysis. It generally provides high protein removal efficiency and good recovery of the analyte.[1] However, the optimal agent may depend on the specific analytical method and sample matrix. A stacked approach using multiple precipitation and extraction steps, such as stacked protein precipitations with salting-out assisted liquid/liquid extraction (SALLE), has been shown to yield high recovery rates for lopinavir.[2]

2. What is the optimal ratio of precipitating agent to plasma?

A common starting point is a 3:1 ratio (v/v) of precipitating agent to plasma.[1] However, this may need to be optimized for your specific assay. Insufficient precipitating agent can lead to incomplete protein removal, while an excessively high ratio can dilute the sample and potentially decrease sensitivity.

3. How does temperature affect protein precipitation?

Lower temperatures (e.g., 4°C) can sometimes enhance protein precipitation. However, many protocols are successfully performed at room temperature. It is important to be consistent with the temperature used across all samples to ensure reproducibility.

4. Can the type of anticoagulant in the plasma sample affect the results?

Yes, the choice of anticoagulant can influence the composition of plasma proteins, which may in turn affect the efficiency of protein precipitation and potentially the recovery of lopinavir.[5] It is recommended to use the same anticoagulant for all samples and validation standards to ensure consistency.

5. What are "matrix effects" and how can I minimize them?

Matrix effects are the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting endogenous components from the sample matrix.[3] These effects can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the analysis. To minimize matrix effects, you can:

  • Use a stable isotope-labeled internal standard that co-elutes with lopinavir.[4]

  • Optimize the chromatographic separation to separate lopinavir from interfering matrix components.

  • Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), after protein precipitation.

Data Presentation

The following tables summarize quantitative data on lopinavir recovery and protein removal efficiency using different protein precipitation methods.

Table 1: Lopinavir Recovery with Different Protein Precipitation Methods

Precipitating Agent/MethodAnalyteSample MatrixRecovery (%)Reference
Stacked Protein Precipitations and SALLELopinavirHuman Plasma>95.4[6]
Acetonitrile/MethanolLopinavirNot Specified77-87Not Specified
MethanolLopinavirHuman Plasma>85[7]

Table 2: Protein Removal Efficiency of Common Precipitating Agents

Precipitating AgentSample MatrixProtein Removal Efficiency (%)Reference
AcetonitrilePlasma~93.2Not Specified
MethanolPlasma~88.7Not Specified

Experimental Protocols

Below are detailed methodologies for two common protein precipitation techniques used in lopinavir analysis.

Protocol 1: Simple Protein Precipitation with Acetonitrile

This protocol is a straightforward and widely used method for the precipitation of proteins from plasma samples prior to LC-MS/MS analysis.

  • Sample Preparation:

    • Thaw plasma samples and internal standard (IS) working solutions at room temperature.

    • Vortex each solution to ensure homogeneity.

  • Precipitation:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of the IS working solution.

    • Add 300 µL of acetonitrile.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis:

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 2: Stacked Protein Precipitation with Salting-Out Assisted Liquid/Liquid Extraction (SALLE)

This method involves a two-step precipitation followed by a liquid-liquid extraction to achieve a cleaner sample extract and high recovery of lopinavir.[2]

  • First Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Second Precipitation & Extraction:

    • Transfer the supernatant to a new tube.

    • Add 100 µL of 0.1 M zinc sulfate (B86663) solution.

    • Vortex for 30 seconds.

    • Add 400 µL of acetonitrile.

    • Vortex for 30 seconds.

    • Add 100 mg of sodium chloride.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer and Analysis:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the optimization of protein precipitation for lopinavir analysis.

G General Protein Precipitation Workflow cluster_0 General Protein Precipitation Workflow A Plasma Sample B Add Precipitating Agent (e.g., Acetonitrile) A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Caption: A diagram illustrating the general workflow for protein precipitation.

G Troubleshooting Low Lopinavir Recovery Start Low Lopinavir Recovery Q1 Is protein precipitation complete? Start->Q1 A1_Yes Check for co-precipitation Q1->A1_Yes Yes A1_No Increase precipitant ratio or optimize incubation Q1->A1_No No Q2 Is pH optimal? A1_Yes->Q2 A2_Yes Investigate matrix effects Q2->A2_Yes Yes A2_No Adjust pH of sample or precipitant Q2->A2_No No

Caption: A troubleshooting decision tree for low lopinavir recovery.

References

Minimizing degradation of lopinavir metabolites during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lopinavir (B192967) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of lopinavir and its metabolites during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for lopinavir?

A1: Lopinavir is susceptible to degradation in both acidic and alkaline environments.[1][2] Forced degradation studies have shown that lopinavir degrades under acidic conditions, while being relatively stable under thermal, alkaline, and oxidative stress.[3]

Q2: What are the major metabolites of lopinavir I should be aware of during analysis?

A2: Lopinavir is extensively metabolized by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5.[4][5] The primary metabolites result from C-4 oxidation, with M1, M3, and M4 being the predominant metabolites found in plasma.[4][5] The M1 metabolite is also known to be active, inhibiting HIV protease.[6]

Q3: What are the recommended storage conditions for plasma samples containing lopinavir?

A3: While specific long-term stability data can vary, it is generally recommended to store plasma samples at low temperatures, such as -20°C or -80°C, to minimize enzymatic activity and chemical degradation. For short-term storage, refrigeration at 2-8°C is acceptable, but processing should be done as soon as possible.

Q4: Which analytical techniques are most suitable for quantifying lopinavir and its metabolites?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of lopinavir and its metabolites in biological matrices.[1][2][7][8] LC-MS/MS offers higher sensitivity and specificity, which is particularly important for detecting low-level metabolites.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of lopinavir and its metabolites.

Issue 1: Low Recovery of Lopinavir from Plasma Samples
Potential Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure complete protein precipitation by using a sufficient volume of a suitable organic solvent like acetonitrile (B52724) or methanol. Vortex the sample vigorously and centrifuge at a high speed to ensure a clear supernatant.
Drug Adsorption to Labware Use low-protein-binding tubes and pipette tips. Pre-rinsing pipette tips with the sample can also help minimize loss.
Improper pH of Extraction Solvent The pH of the extraction solvent can influence the recovery of lopinavir. Lopinavir is a weak base, so adjusting the pH of the aqueous phase can improve partitioning into an organic solvent during liquid-liquid extraction.
Degradation during Extraction Keep samples on ice or at a controlled low temperature throughout the extraction process to minimize enzymatic degradation.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling steps, including thawing time and temperature, vortexing duration, and centrifugation speed and time.
Instrumental Instability Check the stability of the analytical instrument (HPLC or LC-MS/MS) by running system suitability tests before and during the analytical run. Ensure the column is properly conditioned.
Matrix Effects in LC-MS/MS Matrix effects can cause ion suppression or enhancement, leading to variability. Use a stable isotope-labeled internal standard for lopinavir to compensate for these effects. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution.
Incomplete Solubilization of Precipitated Drug After evaporation of the extraction solvent, ensure the residue is completely redissolved in the mobile phase or a suitable reconstitution solvent before injection. Use sonication if necessary.

Experimental Protocols

Protocol 1: Lopinavir Extraction from Human Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of lopinavir from plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature and then vortex for 10 seconds.

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., lopinavir-d8) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Forced Degradation Study of Lopinavir

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of lopinavir.

  • Stock Solution Preparation: Prepare a stock solution of lopinavir in a suitable solvent like methanol.[9]

  • Acid Degradation: To an aliquot of the stock solution, add 1 N hydrochloric acid and incubate at 60°C for 30 minutes. Neutralize the solution with 1 N sodium hydroxide (B78521).[9]

  • Alkali Degradation: To an aliquot of the stock solution, add 1 N sodium hydroxide and incubate at 60°C for 30 minutes. Neutralize the solution with 1 N hydrochloric acid.[9]

  • Oxidative Degradation: To an aliquot of the stock solution, add 30% hydrogen peroxide and keep it at room temperature for a specified period.

  • Thermal Degradation: Keep a solid sample of lopinavir in an oven at a high temperature (e.g., 105°C) for a specified duration.[9]

  • Photolytic Degradation: Expose a solution of lopinavir to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug.

Data Presentation

Table 1: Stability of Lopinavir under Forced Degradation Conditions
Stress ConditionReagentDurationTemperatureDegradation (%)
Acid Hydrolysis1.0 M HCl72 hoursRoom TempNo degradation
Alkaline Hydrolysis1.0 M NaOH72 hoursRoom TempNo degradation
Oxidative30% H₂O₂24 hoursRoom TempDegradation observed
Thermal (Dry Heat)-10 days60°CStable

Data adapted from a stability study of lopinavir in soft gelatin capsules.[3]

Visualizations

Experimental Workflow for Lopinavir Plasma Sample Preparation

cluster_sample_prep Sample Preparation start Plasma Sample thaw Thaw & Vortex start->thaw aliquot Aliquot 100 µL thaw->aliquot add_is Add Internal Standard aliquot->add_is precipitate Add Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject cluster_troubleshooting Troubleshooting Low Recovery start Low Lopinavir Recovery check_precipitation Check Protein Precipitation Efficiency? start->check_precipitation check_adsorption Consider Adsorption to Labware? check_precipitation->check_adsorption No solution1 Optimize Solvent Volume & Vortexing check_precipitation->solution1 Yes check_ph Evaluate Extraction Solvent pH? check_adsorption->check_ph No solution2 Use Low-Binding Consumables check_adsorption->solution2 Yes check_degradation Assess for Degradation? check_ph->check_degradation No solution3 Adjust pH for Optimal Partitioning check_ph->solution3 Yes solution4 Maintain Cold Chain During Prep check_degradation->solution4 Yes

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Lopinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of the antiretroviral drug Lopinavir (B192967) in biological matrices, primarily human plasma. The information presented is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical strategies for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While this guide focuses on Lopinavir, it also addresses the current landscape of bioanalytical methods for its primary metabolite, M-1.

Executive Summary

The accurate quantification of Lopinavir is crucial for understanding its clinical pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the predominant and most robust technique for the bioanalysis of Lopinavir, offering high sensitivity and specificity. Various LC-MS/MS methods have been successfully validated, employing a range of sample preparation techniques, including protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These methods demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.

Despite Lopinavir Metabolite M-1 being a significant oxidative metabolite, a publicly available, fully validated bioanalytical method specifically for its quantification remains elusive in the reviewed literature. While methods for the simultaneous determination of multiple antiretrovirals and their metabolites exist, detailed validation parameters for M-1 are not explicitly provided. This represents a notable gap in the bioanalytical landscape for comprehensive Lopinavir metabolic profiling.

Comparison of Validated Bioanalytical Methods for Lopinavir

The following tables summarize the key parameters of various validated LC-MS/MS methods for the determination of Lopinavir in human plasma. This comparative data allows for an informed decision based on specific laboratory capabilities and study requirements.

Table 1: Sample Preparation and Chromatographic Conditions

Method Reference (Alternative Name) Sample Preparation Technique Chromatographic Column Mobile Phase Flow Rate Internal Standard
LC-MS/MS Method 1 Protein Precipitation (Acetonitrile)C18 columnAcetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) bufferNot SpecifiedFluoxetine
LC-MS/MS Method 2 [1]Alkalinized Protein Precipitation & Liquid-Liquid Extraction (Ethyl Acetate)Agilent ZORBAX Eclipse XDB-C18Methanol (B129727):0.1% Formic acid in water (80:20)Not SpecifiedTelmisartan
LC-MS/MS Method 3 [2]Solid Phase ExtractionHy-purity Advance (50 x 4.6 mm, 5µm)5 mM Methanol and Ammonium Acetate (85:15, v/v)0.800 mL/minLopinavir D8
HPLC-UV Method [3]Protein Precipitation & Liquid-Liquid Extraction (n-hexane-ethyl acetate)Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 μm)Gradient ElutionNot SpecifiedNot Specified

Table 2: Mass Spectrometric and Validation Parameters

Method Reference Ionization Mode MRM Transition (m/z) Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LC-MS/MS Method 1 Not SpecifiedNot Specified50.67–10,008.8250.67Not SpecifiedNot SpecifiedNot Specified
LC-MS/MS Method 2 [1]Positive ESI629.6 → 155.262.5 - 1000015 (as pg/mL)< 15%< 15%Not Specified
LC-MS/MS Method 3 [2]Positive ESINot Specified20 - Not Specified20 (as g/mL)Within acceptable limitsWithin acceptable limitsWithin acceptable limits
HPLC-UV Method [3]Not ApplicableNot Applicable10 - 10,00010Within acceptable limitsWithin acceptable limitsWithin acceptable limits

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of a bioanalytical assay. Below are representative experimental protocols for the key methods cited.

LC-MS/MS Method 2: Detailed Protocol[1]

1. Sample Preparation:

  • To a plasma sample, add an internal standard (Telmisartan).

  • Perform alkalinized protein precipitation.

  • Follow with liquid-liquid extraction using ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse XDB-C18.

  • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (80:20, v/v).

  • Injection Volume: Not specified.

3. Mass Spectrometric Detection:

  • Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Lopinavir: m/z 629.6 → 155.2.

  • MRM Transition for Internal Standard (Telmisartan): m/z 515.2 → 276.2.

Lopinavir Metabolism and Bioanalytical Workflow

To provide a clearer understanding of the biological and analytical processes, the following diagrams illustrate the metabolic pathway of Lopinavir and a typical workflow for bioanalytical method validation.

Metabolic Pathway of Lopinavir to Metabolite M-1 Lopinavir Lopinavir M1 This compound Lopinavir->M1 Oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Lopinavir Catalyzes

Figure 1. Metabolic conversion of Lopinavir to its M-1 metabolite by the CYP3A4 enzyme.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Matrix Biological Matrix (Plasma) Spiking Spike with Analyte & IS Matrix->Spiking Extraction Extraction (PP, LLE, or SPE) Spiking->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LLOQ LLOQ MS_Detection->LLOQ Stability Stability MS_Detection->Stability

Figure 2. A generalized workflow for the validation of a bioanalytical method using LC-MS/MS.

Conclusion and Future Perspectives

A variety of robust and validated LC-MS/MS methods are available for the quantification of Lopinavir in human plasma, providing researchers with reliable tools for pharmacokinetic and clinical studies. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation.

The significant finding of this review is the apparent lack of a publicly detailed and validated bioanalytical method for this compound. Given that M-1 is a major metabolite, the development and validation of a sensitive and specific assay for its quantification are critical for a more complete understanding of Lopinavir's disposition and for investigating potential metabolite-driven effects. Future research should focus on developing and validating such methods to support comprehensive pharmacokinetic and metabolism studies of Lopinavir.

References

Comparative Antiviral Activity of Lopinavir Versus its Metabolite M-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral activity of the established HIV protease inhibitor, lopinavir (B192967), and its major metabolite, M-1. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to support further research and development in antiviral therapies.

Introduction

Lopinavir is a potent, peptidomimetic inhibitor of the human immunodeficiency virus (HIV) type 1 protease, an enzyme critical for the viral life cycle.[1] By selectively binding to the active site of the HIV-1 protease, lopinavir prevents the cleavage of Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[1][2] This mechanism of action results in the release of immature, non-infectious viral particles. Lopinavir is clinically administered in combination with ritonavir, another protease inhibitor that boosts lopinavir's bioavailability by inhibiting its metabolism.[3]

Lopinavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with M-1 being one of the most predominant.[4] Understanding the antiviral activity of these metabolites is crucial for a complete picture of the drug's overall efficacy and pharmacokinetics. This guide focuses on a direct comparison of the in vitro antiviral potency of lopinavir and its active metabolite, M-1.

Quantitative Comparison of Antiviral Activity

The following table summarizes the key quantitative parameters defining the antiviral activity of lopinavir and its metabolite M-1 against HIV. It is important to note that a direct head-to-head comparison from a single study with identical experimental conditions is ideal for the most accurate assessment. The data presented here is compiled from available literature.

CompoundTargetAssay TypeCell LineValueReference
Lopinavir HIV-1 ProteaseInhibition Constant (Ki)-1.3 pM
HIV-150% Inhibitory Concentration (IC50)Peripheral Blood Mononuclear Cells (PBMCs)6.5 nM
HIV-1IIIB50% Effective Concentration (EC50)MT-417 nM (in absence of human serum)[5]
HIV-1IIIB50% Effective Concentration (EC50)MT-4102 nM (in presence of 50% human serum)[5]
Metabolite M-1 HIV ProteaseInhibition Constant (Ki)-0.7 pM[6]
HIV50% Effective Concentration (EC50)MT-41.413 µM[6]

Mechanism of Action: HIV Protease Inhibition

Lopinavir and its active metabolite M-1 exert their antiviral effect by inhibiting the HIV-1 protease. This enzyme is responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins. Cleavage of these polyproteins is an essential step in the viral maturation process, leading to the formation of structural proteins and enzymes necessary for the assembly of new, infectious virions.

By competitively binding to the active site of the HIV-1 protease, lopinavir and M-1 block its enzymatic activity. This inhibition prevents the proteolytic cleavage of the polyprotein precursors, resulting in the production of immature and non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral_RNA Viral RNA Ribosome Host Ribosome Viral_RNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein Ribosome->Gag_Pol HIV_Protease_Immature Immature HIV Protease Gag_Pol->HIV_Protease_Immature Autocatalytic Cleavage Structural_Proteins Structural & Functional Proteins HIV_Protease_Immature->Structural_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion HIV_Protease_Immature->Immature_Virion Blocked Assembly Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly Lopinavir_M1 Lopinavir / Metabolite M-1 Lopinavir_M1->HIV_Protease_Immature Inhibition

Figure 1. Mechanism of HIV protease inhibition by lopinavir and its metabolite M-1.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the antiviral activity of lopinavir and its metabolites. For specific details, it is imperative to consult the original research articles.

HIV Protease Inhibition Assay (Ki Determination)

The inhibitory constant (Ki) is a measure of the potency of an inhibitor. It is typically determined using a cell-free enzymatic assay.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate specific for HIV-1 protease

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.7)

    • Test compounds (Lopinavir, Metabolite M-1) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplates

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is generated upon cleavage of the substrate by the protease.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Antiviral Activity Assay in Cell Culture (EC50 Determination)

The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of the viral replication in a cell-based assay.

  • Cell Line and Virus:

    • A susceptible human T-cell line, such as MT-4 or peripheral blood mononuclear cells (PBMCs).

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).

  • Procedure:

    • Plate the cells in a 96-well microplate at a pre-determined density.

    • Prepare serial dilutions of the test compounds (Lopinavir, Metabolite M-1).

    • Add the diluted compounds to the wells containing the cells.

    • Infect the cells with a standardized amount of HIV-1.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.

    • After the incubation period, assess the extent of viral replication. This can be done through various methods:

      • MTT Assay: Measures cell viability, as HIV infection leads to cytopathic effects (cell death). The reduction in cell death in the presence of the drug is a measure of its antiviral activity.

      • p24 Antigen ELISA: Measures the amount of the viral p24 capsid protein in the cell culture supernatant, which is a direct marker of viral replication.

      • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the supernatant.

    • Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis Plate_Cells Plate susceptible cells (e.g., MT-4, PBMCs) Add_Compounds Add serial dilutions of Lopinavir or Metabolite M-1 Plate_Cells->Add_Compounds Infect_Cells Infect cells with HIV-1 Add_Compounds->Infect_Cells Incubate Incubate for 4-7 days Infect_Cells->Incubate Measure_Replication Measure viral replication (MTT, p24 ELISA, RT assay) Incubate->Measure_Replication Plot_Data Plot % inhibition vs. concentration Measure_Replication->Plot_Data Calculate_EC50 Calculate EC50 value Plot_Data->Calculate_EC50

Figure 2. General workflow for determining the EC50 of antiviral compounds.

Conclusion

Both lopinavir and its major metabolite, M-1, exhibit inhibitory activity against HIV-1 protease and in vitro antiviral activity. Based on the available data, lopinavir appears to be a more potent antiviral agent than its metabolite M-1 in cell-based assays. However, M-1 still retains significant activity against the HIV protease. The data underscores the importance of considering the activity of metabolites when evaluating the overall efficacy of a drug. For a definitive comparison, further studies directly comparing the antiviral activity of lopinavir and M-1 under identical experimental conditions are warranted. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

Navigating Analytical Specificity: A Comparative Guide to Lopinavir Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lopinavir (B192967), a critical protease inhibitor in antiretroviral therapy, is paramount for therapeutic drug monitoring and pharmacokinetic studies. While immunoassays offer a rapid and high-throughput analytical solution, their specificity can be compromised by cross-reactivity with structurally similar metabolites. This guide provides a comparative overview of the cross-reactivity of lopinavir immunoassays, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate analytical method and interpreting results with confidence.

Understanding Lopinavir Metabolism

Lopinavir undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2] This metabolic process generates several metabolites, with the C-4 oxidation products, namely M1, M3, and M4, being the predominant forms found in plasma.[1] The co-administration of ritonavir (B1064), a potent CYP3A4 inhibitor, is a standard clinical practice to boost lopinavir's bioavailability by reducing its metabolic breakdown.[1][3][4]

Lopinavir_Metabolism Figure 1. Lopinavir Metabolic Pathway Lopinavir Lopinavir CYP3A4 CYP3A4 Lopinavir->CYP3A4 Metabolism Metabolites Oxidative Metabolites (M1, M3, M4, etc.) CYP3A4->Metabolites Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Inactive_Metabolites Further Metabolites (Inactive) Metabolites->Inactive_Metabolites Phase II Metabolism

Caption: Lopinavir Metabolic Pathway

Comparison of Immunoassay Cross-Reactivity

A thorough review of publicly available data, including scientific literature and manufacturer's documentation, reveals a significant gap in the detailed reporting of cross-reactivity for commercially available lopinavir immunoassays with its major metabolites. While various immunoassay platforms such as ELISA, CEDIA (Cloned Enzyme Donor Immunoassay), and EMIT (Enzyme Multiplied Immunoassay Technique) are utilized for therapeutic drug monitoring, specific quantitative data on their analytical specificity for lopinavir in the presence of its metabolites is not consistently provided.

The following table structure is presented as a guide for researchers to consider when evaluating lopinavir immunoassays. It is recommended to request this specific data from the immunoassay manufacturers or to perform in-house validation studies.

Immunoassay PlatformManufacturerTarget AnalyteMetabolite% Cross-ReactivityReference
ELISA (e.g., Company A)LopinavirM1Data Not Available-
M3Data Not Available-
M4Data Not Available-
CEDIA (e.g., Thermo Fisher)LopinavirM1Data Not Available-
M3Data Not Available-
M4Data Not Available-
EMIT (e.g., Siemens)LopinavirM1Data Not Available-
M3Data Not Available-
M4Data Not Available-

Note: The absence of data in the table highlights the need for greater transparency from manufacturers regarding the cross-reactivity profiles of their assays. Researchers should be cautious when interpreting lopinavir concentrations measured by immunoassays, as the presence of metabolites could potentially lead to an overestimation of the parent drug concentration.

Experimental Protocols for Determining Cross-Reactivity

To ensure the accuracy of lopinavir quantification, it is crucial to validate the specificity of the chosen immunoassay. The following is a generalized protocol for determining the cross-reactivity of an immunoassay with lopinavir metabolites.

Principle

The cross-reactivity is determined by a competitive immunoassay format. The potential cross-reactant (metabolite) is tested for its ability to compete with a labeled form of lopinavir for binding to a limited number of anti-lopinavir antibody binding sites. The concentration of the metabolite that causes a 50% reduction in the maximum signal (IC50) is determined and compared to the IC50 of lopinavir.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula[5]:

% Cross-Reactivity = (IC50 of Lopinavir / IC50 of Metabolite) x 100

Generalized Competitive ELISA Protocol for Cross-Reactivity Testing:
  • Coating: Microplate wells are coated with an anti-lopinavir antibody.

  • Blocking: Non-specific binding sites on the well surface are blocked using a suitable blocking buffer (e.g., Bovine Serum Albumin solution).

  • Competitive Reaction: A constant concentration of enzyme-labeled lopinavir (e.g., Lopinavir-HRP) and varying concentrations of either lopinavir standard or the lopinavir metabolite are added to the wells and incubated.

  • Washing: Unbound reagents are removed by washing the wells multiple times.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Signal Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of lopinavir or the cross-reacting metabolite.

  • Calculation: The IC50 values for both lopinavir and the metabolite are determined from their respective dose-response curves, and the percent cross-reactivity is calculated.

Cross_Reactivity_Workflow Figure 2. Experimental Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis A Coat plate with anti-Lopinavir Ab B Block non-specific binding sites A->B C Add Lopinavir-HRP (constant concentration) B->C D Add Lopinavir standards or Metabolite dilutions C->D E Incubate D->E F Wash plate E->F G Add substrate F->G H Measure signal G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: Experimental Workflow

Conclusion and Recommendations

The potential for cross-reactivity of lopinavir immunoassays with its major metabolites is a critical consideration for accurate therapeutic drug monitoring and research applications. This guide highlights the current lack of comprehensive, publicly available data on this topic and underscores the importance of rigorous validation.

Key Recommendations for Researchers:

  • Request Detailed Information: Directly contact immunoassay manufacturers to obtain specific cross-reactivity data for lopinavir and its metabolites (M1, M3, M4).

  • Perform In-House Validation: If manufacturer data is unavailable or insufficient, conduct in-house cross-reactivity studies using the described protocol to determine the analytical specificity of the chosen immunoassay.

  • Consider Chromatographic Methods: For research applications requiring high specificity and the ability to distinguish between lopinavir and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard.

  • Interpret Results with Caution: When using immunoassays for lopinavir quantification, be mindful of the potential for overestimation due to metabolite cross-reactivity, especially in patients with altered drug metabolism.

By carefully considering the analytical specificity of immunoassays, researchers can ensure the reliability of their data and contribute to a better understanding of lopinavir's pharmacology, ultimately leading to improved patient care.

References

A Comparative Analysis of Lopinavir's Metabolic Profiles Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of the HIV protease inhibitor lopinavir (B192967) in different preclinical species (rats and dogs) and humans. Understanding these species-specific differences is crucial for the extrapolation of animal pharmacokinetic and toxicology data to human clinical outcomes. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways and workflows.

Executive Summary

Lopinavir undergoes extensive oxidative metabolism, primarily mediated by cytochrome P450 3A (CYP3A) enzymes. When co-administered with ritonavir (B1064), a potent CYP3A inhibitor, lopinavir's metabolism is significantly reduced, leading to increased plasma concentrations and therapeutic efficacy. This guide focuses on the metabolic fate of lopinavir, highlighting the similarities and differences in its biotransformation across rats, dogs, and humans.

The primary route of elimination for lopinavir and its metabolites is through the feces in all species studied. While the parent drug is the major component found in plasma, the excreta are rich in various oxidative metabolites. The principal site of metabolic modification is the carbon-4 of the cyclic urea (B33335) moiety of the lopinavir molecule.

Data Presentation: Quantitative Metabolic Profiles

The following tables summarize the quantitative data on the distribution of lopinavir and its metabolites in plasma, urine, and feces across different species. This data is crucial for understanding the disposition of the drug and its metabolic products.

Table 1: Distribution of Lopinavir and its Metabolites in Plasma (% of Total Radioactivity)

SpeciesUnchanged LopinavirOxidative Metabolites
Human>88%[1][2]<12%[1][2]
Dog>88%[1][2]<12%[1][2]
Rat>88%[1][2]<12%[1][2]

Table 2: Excretion of Lopinavir-Related Material (% of Administered Dose)

SpeciesFecal ExcretionUrinary Excretion
Human>82%[1][2]10.4%[1][2]
Dog>82%[1][2]<5%
Rat>82%[1][2]<2%

Table 3: Composition of Excreted Lopinavir-Related Material

SpeciesMatrixUnchanged LopinavirOxidative Metabolites
HumanFeces & UrineMinor ComponentPredominant Component[1][2]
DogFeces & UrineMinor ComponentPredominant Component[1][2]
RatFeces & UrineMinor ComponentPredominant Component[1][2]

Note: Specific percentages for individual metabolites in excreta are not detailed in the primary comparative study; however, oxidative metabolites are consistently the major components.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide, providing a framework for reproducible research.

In Vivo Metabolism and Disposition Studies
  • Test Subjects: Male Sprague-Dawley rats, male beagle dogs, and healthy human volunteers.

  • Drug Administration: A single oral dose of [14C]-labeled lopinavir, co-administered with ritonavir, was given to each species.

  • Sample Collection: Blood, urine, and feces were collected at predetermined time points post-administration.

  • Sample Processing:

    • Plasma: Obtained by centrifugation of blood samples.

    • Urine: Collected and pooled.

    • Feces: Homogenized in an appropriate solvent (e.g., methanol (B129727)/water).

  • Radioactivity Measurement: Total radioactivity in all samples was determined by liquid scintillation counting.

  • Metabolite Profiling:

    • Samples were subjected to extraction (e.g., solid-phase extraction or liquid-liquid extraction).

    • Metabolite separation was achieved using high-performance liquid chromatography (HPLC) with a radiodetector.

    • Structural identification of metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method for Quantification of Lopinavir and Metabolites
  • Instrumentation: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.

  • Sample Preparation from Plasma:

    • Protein Precipitation: Plasma samples are treated with a precipitating agent like acetonitrile (B52724) or methanol to remove proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from protein precipitation is further purified using LLE (e.g., with ethyl acetate) or SPE to isolate the analytes of interest.

    • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the UPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Optimized for separation efficiency.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for lopinavir and its metabolites.

Mandatory Visualizations

Lopinavir Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of lopinavir.

Lopinavir_Metabolism Lopinavir Lopinavir Metabolites Oxidative Metabolites (M1, M3, M4, etc.) Lopinavir->Metabolites CYP3A-mediated Oxidation (at C4 of cyclic urea) Excretion Excretion (Primarily Fecal) Metabolites->Excretion

Lopinavir's primary metabolic pathway.
Experimental Workflow for Metabolite Analysis

This diagram outlines the typical workflow for the analysis of lopinavir and its metabolites from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Feces) Extraction Extraction (Protein Precipitation, LLE/SPE) BiologicalSample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration UPLC UPLC Separation Concentration->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification Profile Metabolic Profile Quantification->Profile

Workflow for lopinavir metabolite analysis.

References

Side-by-Side Analysis of Lopinavir's Major Metabolites: A Deep Dive into M-1, M-3, and M-4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – A comprehensive side-by-side analysis of the three major metabolites of the HIV protease inhibitor Lopinavir—M-1, M-3, and M-4—reveals comparable in vitro antiviral potency to the parent drug, a critical consideration for researchers and drug development professionals in the field of antiretroviral therapy. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the ongoing efforts to understand the complete pharmacological profile of Lopinavir.

Lopinavir undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites.[1] Among these, the C-4 oxidation products M-1, M-3, and M-4 have been identified as the predominant metabolites found in plasma.[1] Understanding the antiviral activity and pharmacological properties of these metabolites is crucial for a complete picture of Lopinavir's efficacy and potential for drug-drug interactions.

Comparative Analysis of Antiviral Potency

Experimental data indicates that the main metabolites of Lopinavir retain significant antiviral activity. Notably, the in vitro antiviral potency of metabolites M-1 and the combined M-3/M-4 has been found to be comparable to that of the parent drug, Lopinavir.[2]

CompoundTargetKi (pM)EC50 (µM) in MT-4 CellsAntiviral Potency vs. Lopinavir
Lopinavir HIV-1 Protease1.3 - 3.6~0.017 (in MT-4 cells, no human serum)[2]-
Metabolite M-1 HIV Protease0.7[3]1.413[3]Comparable[2]
Metabolite M-3/M-4 HIV ProteaseNot SpecifiedNot SpecifiedComparable[2]

Table 1: Comparative Antiviral Activity of Lopinavir and its Major Metabolites. This table summarizes the available quantitative data on the inhibitory constant (Ki) against HIV-1 protease and the half-maximal effective concentration (EC50) in MT-4 cells.

Metabolic Pathway of Lopinavir to M-1, M-3, and M-4

The biotransformation of Lopinavir to its major oxidative metabolites is a critical pathway in its clearance. The following diagram illustrates this metabolic conversion, which is primarily catalyzed by CYP3A4.

G Metabolic Pathway of Lopinavir Lopinavir Lopinavir M1 Metabolite M-1 Lopinavir->M1 CYP3A4 Oxidation M3 Metabolite M-3 Lopinavir->M3 CYP3A4 Oxidation M4 Metabolite M-4 Lopinavir->M4 CYP3A4 Oxidation

Metabolism of Lopinavir to its major metabolites.

Experimental Protocols

The determination of the antiviral activity and inhibitory potential of Lopinavir and its metabolites involves standardized in vitro assays.

HIV-1 Protease Inhibition Assay (Ki Determination)

The inhibitory constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. The Ki for Lopinavir and its metabolites against HIV-1 protease is typically determined using a fluorometric or spectrophotometric assay.

General Protocol:

  • Reagents: Recombinant HIV-1 protease, a specific fluorogenic substrate, assay buffer, and the test compounds (Lopinavir, M-1, M-3, M-4).

  • Procedure: a. The test compound is pre-incubated with the HIV-1 protease in the assay buffer. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity. d. The Ki is calculated by measuring the rate of reaction at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Antiviral Activity Assay in MT-4 Cells (EC50 Determination)

The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect. In this context, it is the concentration that inhibits 50% of viral replication. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and are commonly used to assess antiviral activity.[4][5]

General Protocol:

  • Cell Culture: MT-4 cells are cultured in appropriate media.

  • Virus Infection: A known amount of HIV-1 is added to the MT-4 cell cultures.

  • Drug Treatment: The infected cells are treated with serial dilutions of the test compounds (Lopinavir, M-1, M-3, M-4).

  • Incubation: The treated, infected cells are incubated for a period of 4-5 days.[5]

  • Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, using an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the concentration of the test compound.

G Workflow for EC50 Determination in MT-4 Cells cluster_0 Cell Culture and Infection cluster_1 Treatment and Incubation cluster_2 Analysis A Culture MT-4 Cells B Infect with HIV-1 A->B C Add serial dilutions of test compounds B->C D Incubate for 4-5 days C->D E Measure p24 antigen (ELISA) D->E F Calculate EC50 E->F

General workflow for determining antiviral EC50.

Impact on Cellular Signaling Pathways

While the primary mechanism of action of Lopinavir and its metabolites is the inhibition of HIV-1 protease, the parent drug has been shown to influence host cell signaling pathways. Studies have indicated that Lopinavir can induce the Extracellular signal-regulated kinase (ERK) signaling pathway, which is coupled to the unfolded protein response in macrophages.[6] Additionally, Lopinavir has been observed to block the activation of Akt, a key protein in cell survival and proliferation pathways.[7]

Currently, there is a lack of specific data on whether the metabolites M-1, M-3, and M-4 exert similar or different effects on these or other cellular signaling pathways. Further research in this area is warranted to fully understand the complete pharmacological and potential off-target effects of Lopinavir's metabolic products.

G Known Signaling Interactions of Lopinavir Lopinavir Lopinavir ERK ERK Pathway Lopinavir->ERK Induces Akt Akt Pathway Lopinavir->Akt Inhibits

Signaling pathways affected by the parent drug, Lopinavir.

Conclusion

The major metabolites of Lopinavir, M-1, M-3, and M-4, are not inert byproducts but retain significant anti-HIV activity, comparable to the parent drug. This sustained antiviral pressure may contribute to the overall efficacy of Lopinavir in vivo. The data presented here underscores the importance of considering the pharmacological activity of metabolites in drug development and clinical practice. Further investigation is needed to elucidate the precise quantitative antiviral potencies of M-3 and M-4 and to explore the potential impact of all three major metabolites on host cell signaling pathways. This will provide a more complete understanding of the therapeutic window and potential side effects of Lopinavir.

References

A Researcher's Guide to Incurred Sample Reanalysis (ISR) for Lopinavir Metabolite M-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of regulatory requirements and best practices for Incurred Sample Reanalysis (ISR) with a specific focus on the bioanalysis of Lopinavir Metabolite M-1. The objective is to offer a clear, actionable resource supported by experimental data and protocols to ensure the reliability and reproducibility of bioanalytical data in drug development.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred sample reanalysis (ISR) is a critical component of bioanalytical method validation, designed to assess the reproducibility of a bioanalytical method in dosed subject samples. Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples reflect the true complexity of a study sample, including the presence of metabolites, protein binding variations, and other endogenous components that can influence the analytical results. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR to ensure the reliability of pharmacokinetic and toxicokinetic data.

Lopinavir, an antiretroviral protease inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes.[1][2][3] One of its major oxidative metabolites is M-1.[1] Accurate quantification of both the parent drug and its significant metabolites is crucial for a comprehensive understanding of its pharmacokinetics and potential drug-drug interactions.

Comparison of Regulatory Guidelines for ISR

The FDA and EMA have established guidelines for conducting ISR studies. While largely harmonized, there are subtle differences in their recommendations.

ParameterFDA GuidanceEMA Guideline
When to Conduct ISR For all pivotal bioequivalence (BE) studies and for studies where pharmacokinetic (PK) data is a primary endpoint. Expected for all studies submitted in an NDA, BLA, or ANDA.[4]For all pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and the first trial in patients with impaired hepatic and/or renal function.[4]
Number of Samples A tiered approach is not explicitly mandated, but a sufficient number of samples should be analyzed to ensure confidence in the reproducibility of the method.For studies with up to 1000 samples, 10% of the samples should be reanalyzed. For studies with more than 1000 samples, 10% of the first 1000 and 5% of the excess samples should be reanalyzed. A minimum of 20 samples is generally expected.
Sample Selection Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase.Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase, representing as many subjects as possible.
Acceptance Criteria At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original value.At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original value.
Investigation of Failures An investigation should be conducted to identify the cause of the failure. This may include re-evaluation of the original data, method validation parameters, and sample handling procedures.An investigation into the cause of the failure is required. The impact of the failure on the study data should be discussed in the final report.

Experimental Protocol: Bioanalysis of this compound and ISR

This section outlines a typical experimental protocol for the quantification of this compound in human plasma using LC-MS/MS and the subsequent ISR procedure.

Bioanalytical Method for this compound

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen human plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled Lopinavir M-1).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lopinavir M-1: Precursor ion > Product ion (specific m/z values to be determined based on the M-1 structure).

    • Internal Standard: Precursor ion > Product ion (specific m/z values for the stable isotope-labeled standard).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Incurred Sample Reanalysis (ISR) Protocol
  • Sample Selection: Based on the pharmacokinetic profile of Lopinavir M-1, select a subset of study samples (as per regulatory guidelines) for reanalysis. Samples should be chosen from around the Cmax and the elimination phase of the concentration-time profile.

  • Reanalysis: On a different day from the original analysis, retrieve the selected incurred samples from the freezer and thaw them.

  • Analysis: Analyze the samples using the same validated bioanalytical method as the original analysis. The reanalysis run should include a full set of calibration standards and quality control samples.

  • Data Evaluation: Compare the concentration values obtained from the ISR with the original results.

  • Acceptance Criteria: Calculate the percent difference between the original and reanalyzed values for each sample. At least 67% of the reanalyzed samples must have a percent difference within ±20% of the mean of the two values.

Percent Difference Calculation: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

Mandatory Visualizations

Lopinavir Metabolism Pathway

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A CYP3A Enzymes (Liver) Lopinavir->CYP3A Metabolism M1 Metabolite M-1 (Oxidative Metabolite) CYP3A->M1 Major Pathway Other_Metabolites Other Metabolites CYP3A->Other_Metabolites Minor Pathways

Caption: Lopinavir is primarily metabolized by CYP3A enzymes to form the M-1 metabolite.

Incurred Sample Reanalysis (ISR) Workflow

ISR_Workflow cluster_study Bioanalytical Study cluster_isr Incurred Sample Reanalysis cluster_evaluation Evaluation Initial_Analysis Initial Analysis of Study Samples PK_Profile Generate Pharmacokinetic (PK) Profile Initial_Analysis->PK_Profile Select_Samples Select Incurred Samples (Cmax and Elimination Phase) PK_Profile->Select_Samples Reanalysis Reanalyze Selected Samples (Different Day) Select_Samples->Reanalysis Compare_Results Compare Original and Reanalyzed Results Reanalysis->Compare_Results Acceptance_Criteria Apply Acceptance Criteria (≥67% within ±20%) Compare_Results->Acceptance_Criteria Pass ISR Passed (Method is Reproducible) Acceptance_Criteria->Pass Yes Fail ISR Failed (Investigate Cause) Acceptance_Criteria->Fail No

Caption: Workflow for conducting and evaluating Incurred Sample Reanalysis (ISR).

Potential Challenges in ISR for Metabolites

When conducting ISR for metabolites like Lopinavir M-1, several specific challenges may arise:

  • Analyte Stability: Metabolites can sometimes be less stable than the parent drug. It is crucial to have robust stability data for the M-1 metabolite under various storage and handling conditions.

  • Back-Conversion: In some cases, a metabolite can convert back to the parent drug during sample storage or processing. This can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite concentration. The potential for back-conversion of Lopinavir M-1 should be investigated during method development.

  • Interference: The presence of other metabolites or endogenous compounds can potentially interfere with the accurate quantification of the target metabolite. A highly selective bioanalytical method is essential to mitigate this risk.

By adhering to regulatory guidelines, employing a robust and validated bioanalytical method, and being mindful of the potential challenges associated with metabolite analysis, researchers can ensure the generation of high-quality, reproducible data in their Lopinavir M-1 studies.

References

A Comparative Guide to the Bioanalytical Quantification of Lopinavir and its Active Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of the antiretroviral drug Lopinavir (B192967) and its pharmacologically active metabolite, M-1. Due to the absence of a formal inter-laboratory comparison study for Lopinavir Metabolite M-1, this document synthesizes data from various published bioanalytical methods to offer a comprehensive reference for researchers. The aim is to facilitate methodological comparison and support the development and validation of robust quantification assays.

Comparative Analysis of Lopinavir Quantification Methods

The quantification of Lopinavir in biological matrices is well-established, with numerous validated methods reported in the scientific literature. These methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), exhibit a range of performance characteristics. The following table summarizes key validation parameters from a selection of published methods to provide a comparative perspective. It is important to note that direct comparison is challenging due to variations in instrumentation, matrices, and specific protocol details between laboratories.

AnalyteMethodLLOQ (ng/mL)Linearity Range (ng/mL)Precision (%RSD)Accuracy (%)Recovery (%)Reference
LopinavirLC-MS/MS0.01562.5 - 10000<15Not Reported>75[1]
LopinavirLC-MS/MS1616 - 15083<10Not Reported110[2]
LopinavirLC-MS/MSNot Reported1 - 1000<598.8 - 105.391.32 - 102.63[3]
LopinavirLC-MS/MS1010 - 1501.33 - 1.92102.46 - 110.66Not Reported[4]
LopinavirLC-MS/MS0.091Not Reported6.2 - 11 (inter-assay)Not ReportedNot Reported[5]
LopinavirLC-MS/MS0.078Not Reported<4Not ReportedNot Reported[5]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Metabolic Pathway of Lopinavir

Lopinavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7][8][9][10] This process leads to the formation of several oxidative metabolites. Among these, metabolites M-1, M-3, and M-4 are considered major metabolites.[10] Notably, the M-1 and M-3/4 metabolites have been reported to possess antiviral activity comparable to the parent drug, Lopinavir.[7]

Lopinavir_Metabolism Lopinavir Lopinavir M1 Metabolite M-1 (4-oxo-lopinavir) Lopinavir->M1 Oxidation M3_M4 Metabolites M-3/M-4 (Hydroxylated) Lopinavir->M3_M4 Oxidation Other Other Metabolites Lopinavir->Other Oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Lopinavir

Lopinavir Metabolic Pathway

Generalized Experimental Protocol for LC-MS/MS Quantification

The following protocol represents a generalized workflow for the quantification of Lopinavir and its metabolite M-1 in plasma, based on common practices identified in the reviewed literature.

1. Sample Preparation:

  • Protein Precipitation: A common first step involves the precipitation of plasma proteins. This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, LLE or SPE is often employed for further purification and concentration of the analytes. For LLE, an immiscible organic solvent is used to extract the analytes from the aqueous phase. For SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with an appropriate solvent.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 or C8 analytical column is typically used for the separation of Lopinavir and its metabolites.

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of Lopinavir and its metabolites.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

    • Lopinavir: A commonly used transition is m/z 629.4 → 447.2.[3][4][11]

    • This compound: A reported precursor ion is m/z 643.4.[12]

Generalized Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical laboratory conducting the quantification of Lopinavir and its metabolites.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt & Login Sample_Storage Sample Storage (-80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing & Centrifugation Sample_Storage->Sample_Thawing Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Thawing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

References

Comparative Study of Lopinavir/Ritonavir Metabolic Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic toxicities associated with the protease inhibitor (PI) combination lopinavir/ritonavir (LPV/r) and other antiretroviral agents. The information herein is supported by experimental data from various studies to assist researchers in understanding the metabolic implications of LPV/r use.

Data Presentation: Comparative Metabolic Effects

The following tables summarize quantitative data from studies comparing the effects of lopinavir/ritonavir on key metabolic parameters against other antiretroviral drugs.

Table 1: Effects on Lipid Profile
Drug/RegimenChange in TriglyceridesChange in Total CholesterolChange in LDL-CholesterolChange in HDL-CholesterolStudy PopulationDurationSource
Lopinavir/Ritonavir Significant Increase (e.g., ~2-fold)Increase Increase No significant change or slight increaseHIV-negative men; Mice4 weeks; 8 weeks[1][2][3][4]
Atazanavir No significant change vs. controlNo significant change vs. control--Mice8 weeks[5]
Atazanavir/Ritonavir No significant increase---Healthy HIV-negative men10 days[6]
Lopinavir/Ritonavir + Saquinavir Similar to LPV/r + ZDV/3TCSimilar to LPV/r + ZDV/3TC--HIV-1-infected, ART-naïve48 weeks[7]
Lopinavir/Ritonavir + Zidovudine/Lamivudine Similar to LPV/r + SaquinavirSimilar to LPV/r + ZDV/3TC--HIV-1-infected, ART-naïve48 weeks[7]
Table 2: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
Drug/RegimenChange in Insulin Sensitivity (Euglycemic Clamp)Change in Glucose Tolerance (OGTT)Change in Fasting Glucose/InsulinStudy PopulationDurationSource
Lopinavir/Ritonavir Significant Decrease (~25%)Worsened (increased glucose at 120 min)No significant effect on fasting levelsHealthy HIV-negative men10 days; 4 weeks[1][2][6]
Atazanavir/Ritonavir No significant change from baselineNo significant change in glucose AUC-Healthy HIV-negative men10 days[6]
Indinavir Significant Decrease (~34% single dose; ~17% 4 weeks)-Increased insulin and HOMAHIV-negative patientsSingle dose; 4 weeks[8]
Ritonavir (single dose) Decrease (~15%)-Increased fasting insulinHealthy volunteersSingle dose[9]
Amprenavir (single dose) No significant effect--Healthy volunteersSingle dose[9]
Table 3: Effects on Body Composition and Adipose Tissue
Drug/RegimenEffect on Peripheral FatEffect on Central/Visceral FatKey Molecular Changes in Adipose TissueStudy PopulationDurationSource
Lopinavir/Ritonavir Peripheral Lipoatrophy (e.g., 25% reduction in inguinal WAT)Not significantly affected or increased truncal fatIncreased SREBP-1c expression in peripheral adipose tissueMice; HIV-1-infected patients8 weeks; 48 weeks[5][7]
Atazanavir No significant change vs. control--Mice8 weeks[5]
Lopinavir/Ritonavir + Saquinavir Statistically significant increase in lower extremity fat (+19%)Increased truncal fat-HIV-1-infected, ART-naïve48 weeks[7]
Lopinavir/Ritonavir + Zidovudine/Lamivudine Decrease in lower extremity fat (-6%)Increased truncal fat-HIV-1-infected, ART-naïve48 weeks[7]
Table 4: Mitochondrial Toxicity
Drug/RegimenEffect on Mitochondrial DNA (mtDNA)Study PopulationDurationSource
Lopinavir/Ritonavir Associated with mtDNA depletion HIV-exposed uninfected infants1 year[10][11]
Lamivudine (3TC) Associated with mtDNA depletionHIV-exposed uninfected infants1 year[10][11]
Nevirapine + Lopinavir/Ritonavir (NRTI-sparing) Progressive increase in mtDNA content (+40% at 48 weeks)HIV-infected adults with virological suppression48 weeks[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

LPV_r_Lipid_Metabolism LPV_r Lopinavir/Ritonavir Liver Hepatocyte LPV_r->Liver Adipose Adipocyte LPV_r->Adipose SREBP1c_Liver SREBP-1c Activation Liver->SREBP1c_Liver Induces ApoB_Deg Inhibition of Apolipoprotein B Degradation Liver->ApoB_Deg Induces SREBP1c_Adipose SREBP-1c Activation Adipose->SREBP1c_Adipose Induces Lipogenesis Increased Lipogenesis SREBP1c_Liver->Lipogenesis Lipoatrophy Peripheral Lipoatrophy SREBP1c_Adipose->Lipoatrophy VLDL Increased VLDL Secretion Lipogenesis->VLDL ApoB_Deg->VLDL HyperTG Hypertriglyceridemia VLDL->HyperTG

Caption: LPV/r-induced dyslipidemia and lipoatrophy signaling.

LPV_r_Insulin_Resistance LPV_r Lopinavir/Ritonavir GLUT4 GLUT4 Transporter LPV_r->GLUT4 Inhibits Pancreas Pancreatic β-cell LPV_r->Pancreas Adipocyte Adipocyte / Myocyte Adipocyte->GLUT4 Glucose_Uptake Decreased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance Peripheral Insulin Resistance Glucose_Uptake->Insulin_Resistance Hyperglycemia Hyperglycemia Insulin_Resistance->Hyperglycemia Insulin_Secretion Inhibited Insulin Secretion Pancreas->Insulin_Secretion Leads to Insulin_Secretion->Hyperglycemia

Caption: Mechanisms of LPV/r-induced insulin resistance.

LPV_r_Mitochondrial_Toxicity LPV_r Lopinavir/Ritonavir Mitochondrion Mitochondrion LPV_r->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS Induces mtDNA_Damage mtDNA Damage ROS->mtDNA_Damage Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis mtDNA_Depletion mtDNA Depletion mtDNA_Damage->mtDNA_Depletion Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mito_Dysfunction Apoptosis->Mito_Dysfunction

Caption: LPV/r-induced mitochondrial toxicity pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of metabolic toxicities are provided below.

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin-mediated glucose disposal.

Protocol Outline:

  • Subject Preparation: Subjects fast overnight for at least 8-10 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions (insulin, glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is placed in a heating box (~65°C) to arterialize the venous blood.[13]

  • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H₂]glucose) is administered to measure basal hepatic glucose production.[14]

  • Clamp Period: A continuous infusion of human insulin is started at a constant rate (e.g., 40-120 mU/m²/min) to achieve a hyperinsulinemic state.[13]

  • Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (e.g., 90-100 mg/dL).[13]

  • Steady State: The final 30-40 minutes of the clamp (typically a 2-hour procedure) are considered the steady-state period. The glucose infusion rate (GIR) during this time is calculated.

  • Data Analysis: The GIR, often expressed as mg/kg/min, is a direct measure of insulin-stimulated whole-body glucose disposal. A lower GIR indicates insulin resistance.

Oral Glucose Tolerance Test (OGTT)

This test assesses the body's ability to clear a glucose load from the circulation.

Objective: To diagnose glucose intolerance and assess postprandial glucose metabolism.

Protocol Outline:

  • Subject Preparation: Subjects should have an unrestricted carbohydrate intake (≥150 g/day ) for 3 days prior to the test.[15] An overnight fast of 10-16 hours is required.[7][15]

  • Fasting Sample: A baseline (0-minute) venous blood sample is drawn to measure fasting plasma glucose.[7]

  • Glucose Administration: The subject ingests a standardized glucose solution (typically 75g of anhydrous glucose dissolved in 250-300 mL of water) over 5 minutes.[7]

  • Post-load Sampling: Venous blood samples are drawn at specific time points after the glucose load, with the 120-minute sample being the most critical for diagnosis.[7] Additional samples may be taken at 30, 60, and 90 minutes.

  • Sample Handling: Blood samples are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) and centrifuged to separate plasma for glucose analysis.[15]

  • Data Analysis: Plasma glucose concentrations at each time point are plotted. Diagnosis of impaired glucose tolerance or diabetes is based on established criteria (e.g., WHO or ADA guidelines) for the fasting and 2-hour glucose values.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by Real-Time PCR

This assay measures the relative amount of mitochondrial DNA compared to nuclear DNA, providing an indicator of mitochondrial content.

Objective: To quantify changes in mtDNA copy number in biological samples (e.g., peripheral blood mononuclear cells - PBMCs).

Protocol Outline:

  • DNA Extraction: Total DNA is extracted from the sample (e.g., PBMCs or whole blood) using a commercial DNA isolation kit.

  • Primer and Probe Design: Two sets of primers and probes (for TaqMan-based qPCR) or primers (for SYBR Green-based qPCR) are required. One set targets a conserved region of the mitochondrial genome (e.g., a gene like ND1), and the other targets a single-copy nuclear gene (e.g., β-globin or IFNB1) to serve as a reference.[5][16]

  • Real-Time qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probes (if applicable), and a suitable master mix.

  • Standard Curve: For absolute quantification, a standard curve is generated using plasmids containing the target mitochondrial and nuclear gene sequences at known concentrations.[17]

  • Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: The cycle threshold (Ct) values for both the mitochondrial and nuclear targets are determined. The relative mtDNA copy number can be calculated using the ΔCt method (ΔCt = Ct_nuclear - Ct_mitochondrial), with the final value often expressed as 2 x 2^ΔCt.[17] For absolute quantification, the copy number is determined from the standard curve. A decrease in this ratio indicates mtDNA depletion.

References

A Pharmacokinetic Comparison of Lopinavir With and Without Ritonavir Boosting

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Lopinavir (B192967), a potent protease inhibitor (PI), is a cornerstone in the management of Human Immunodeficiency Virus (1) infection.[1][2] However, its intrinsic pharmacokinetic properties necessitate co-administration with a boosting agent to achieve therapeutic efficacy. This guide provides a detailed comparison of the pharmacokinetics of lopinavir when administered alone versus in combination with low-dose ritonavir (B1064), supported by experimental data and methodologies.

Mechanism of Ritonavir Boosting

Lopinavir is extensively metabolized in the liver and gut wall by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3] This rapid first-pass metabolism leads to poor oral bioavailability, precluding its use as a standalone agent.[3][4] Ritonavir, another protease inhibitor, is a potent inhibitor of CYP3A4.[1][5] When co-administered, even at sub-therapeutic doses, ritonavir significantly inhibits the metabolism of lopinavir.[1][3][6] This inhibition leads to a substantial increase in lopinavir's plasma concentrations, prolonging its half-life and enhancing its antiviral activity.[1][6] The antiretroviral effect of the combination is primarily attributed to lopinavir.[3][4]

The following diagram illustrates the metabolic pathway of lopinavir and the inhibitory action of ritonavir.

G cluster_0 Gastrointestinal Tract & Liver cluster_1 Co-administration Lopinavir_oral Oral Lopinavir Lopinavir_systemic Systemic Circulation (Therapeutic Levels) Lopinavir_oral->Lopinavir_systemic Absorption CYP3A4 CYP3A4 Enzyme Lopinavir_oral->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Caption: Mechanism of ritonavir boosting of lopinavir.

Quantitative Pharmacokinetic Comparison

The co-administration of ritonavir dramatically alters the pharmacokinetic profile of lopinavir. Oral lopinavir administered with ritonavir results in a more than 50-fold increase in systemic concentrations compared to lopinavir alone.[7] The following table summarizes the key pharmacokinetic parameters of lopinavir in the presence of standard-dose ritonavir. Data for lopinavir administered without ritonavir is not widely available from clinical studies due to its sub-therapeutic exposure.

Pharmacokinetic ParameterLopinavir with Ritonavir (400 mg/100 mg twice daily)Lopinavir without Ritonavir
Area Under the Curve (AUC) Significantly Increased (e.g., 92.6 ± 36.7 µg•h/mL)[1]Negligible to Low
Maximum Concentration (Cmax) Significantly Increased (e.g., 9.8 ± 3.7 µg/mL)[1]Very Low
Elimination Half-Life (t1/2) 5-6 hours[8]Rapidly Cleared
Apparent Oral Clearance (CL/F) ~6-7 L/h[1][4]Significantly Higher (estimated at 14.8 L/h)[3]
Oral Bioavailability Enhanced (40%-55% with ritonavir)[7]Poor (negligible to 25%)[7]

Experimental Protocols

The pharmacokinetic data presented are typically generated from clinical trials involving healthy volunteers or HIV-infected patients. A general methodology for such a study is outlined below.

Study Design: An open-label, prospective, single-arm or crossover pharmacokinetic study.[9]

Participants: Healthy, non-pregnant, non-lactating male and female subjects, or HIV-infected patients.[9]

Procedure:

  • Dosing: Subjects are administered a standardized dose of lopinavir with or without ritonavir. For combination therapy, a common dosage is 400 mg of lopinavir with 100 mg of ritonavir, taken twice daily.[4]

  • Blood Sampling: Serial blood samples are collected at predetermined time points, such as pre-dose (0 hours) and at 2, 4, 6, 8, and 12 hours post-dose to capture the full pharmacokinetic profile.[10]

  • Drug Concentration Analysis: Plasma concentrations of lopinavir and ritonavir are determined using a validated analytical method, such as liquid chromatography with UV absorbance detection.[10]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including AUC, Cmax, Tmax (time to maximum concentration), and elimination half-life.[11]

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.

G Start Study Enrollment Dosing Drug Administration (Lopinavir +/- Ritonavir) Start->Dosing Sampling Serial Blood Sampling (e.g., 0, 2, 4, 6, 8, 12h) Dosing->Sampling Analysis Plasma Drug Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Analysis->PK_Calc End Data Interpretation & Comparison PK_Calc->End

Caption: Experimental workflow for a pharmacokinetic study.

References

Safety Operating Guide

Prudent Disposal of Lopinavir Metabolite M-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Lopinavir Metabolite M-1 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific disposal guidelines for this compound are not explicitly detailed in publicly available literature, the proper procedures can be inferred from the guidelines for the parent compound, Lopinavir, and general best practices for the disposal of hazardous pharmaceutical waste. Lopinavir has demonstrated high chronic toxicity to aquatic organisms, underscoring the critical need to prevent its release into the environment[1].

Recommended Disposal Procedures

Given the active nature of this compound, it should be handled as a hazardous waste. The primary recommendation for the disposal of Lopinavir is to return the compound to the manufacturer or to engage a licensed medical waste contractor for its disposal in a designated hazardous or toxic waste landfill or through incineration[2][3]. Under no circumstances should Lopinavir or its metabolites be discharged into sewers or waterways[3].

For laboratories generating waste containing this compound, the following step-by-step guidance, based on general principles for hazardous laboratory waste, should be followed:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and experimental solutions, should be segregated from non-hazardous waste streams.

  • Labeling: Waste containers must be clearly labeled with the identity of the hazardous contents, including "this compound," and appropriate hazard symbols.

  • Containment: Use robust, leak-proof containers for all waste. Solid waste should be collected in designated, lined containers. Liquid waste should be collected in compatible, sealed containers.

  • Storage: Store waste in a secure, designated area away from incompatible materials, following all institutional and local regulations for hazardous waste storage.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. These companies are equipped to handle and transport the waste to an appropriate facility for high-temperature incineration or secure landfilling, in accordance with regulatory standards.

Quantitative Data

Specific quantitative data regarding disposal limits or concentrations for this compound are not available in the reviewed literature. For the parent drug, Lopinavir, it is metabolized extensively, with the majority of the administered dose being excreted in the feces (approximately 83%) and a smaller portion in the urine (approximately 10%)[4][5]. This indicates that in a clinical setting, the metabolites are primarily eliminated from the body via excretion. In a laboratory setting, all generated waste should be treated as hazardous.

Experimental Protocols

Detailed experimental protocols for the specific disposal of this compound were not found in the reviewed literature. The disposal procedure itself is an operational protocol guided by safety and environmental regulations rather than a laboratory experiment.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that the hazardous waste is handled safely and in compliance with environmental regulations from the point of generation to its final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Lopinavir M-1 Waste B Segregate Waste (Solid & Liquid) A->B Immediate Action C Label Waste Containers (Hazardous) B->C D Secure Containment (Leak-proof containers) C->D E Store in Designated Secure Area D->E Awaiting Pickup F Arrange for Professional Waste Collection E->F Scheduled Pickup G Transport by Licensed Waste Contractor F->G Collection H Final Disposal (Incineration/Landfill) G->H Transport

Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling Lopinavir Metabolite M-1 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans. The following recommendations are based on the safety profile of the parent compound, Lopinavir, and general best practices for handling potent active pharmaceutical ingredients (APIs) and their metabolites. It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from your supplier before handling the compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure risk. The following table summarizes recommended PPE for handling this compound, categorized by the type of operation.

OperationRequired Personal Protective Equipment
General Laboratory Handling - Gloves: Nitrile or neoprene gloves. Inspect for tears or degradation before and during use. - Eye Protection: Chemical safety goggles. - Lab Coat: Standard laboratory coat.
Weighing and Aliquoting (Powder Form) - Gloves: Double gloving with nitrile or neoprene gloves is recommended. - Eye Protection: Chemical safety goggles or a face shield. - Lab Coat: A disposable, low-permeability lab coat or coverall. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended if handling outside of a ventilated enclosure.
Spill Cleanup - Gloves: Heavy-duty nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: A disposable, low-permeability coverall with shoe covers. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan for Handling

A systematic approach to handling this compound will ensure both safety and the integrity of your experiments.

Workflow for Handling this compound

prep Preparation - Obtain and review SDS - Designate handling area - Prepare spill kit ppe Don PPE - Select appropriate PPE - Inspect for integrity prep->ppe handling Handling - Use ventilated enclosure - Handle with care - Avoid dust generation ppe->handling storage Storage - Store in a designated,  labeled, and sealed container - Follow supplier's  storage recommendations handling->storage decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon doff Doff PPE - Follow proper doffing  procedure to avoid  contamination decon->doff waste Waste Disposal - Segregate waste - Dispose of according  to institutional and  local regulations doff->waste

Figure 1. A stepwise workflow for the safe handling of this compound.

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a general procedure for weighing the solid form of this compound and preparing a stock solution.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh boats, vials, and calibrated pipettes.

    • Prepare a spill kit appropriate for chemical spills.

    • Consult the supplier-provided SDS for this compound.

  • Personal Protective Equipment:

    • Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting."

  • Procedure:

    • Tare the analytical balance with a weigh boat.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid generating dust.

    • Record the exact weight.

    • Transfer the powder to an appropriate vial.

    • Add the desired solvent to the vial using a calibrated pipette to achieve the target concentration.

    • Cap the vial securely and mix until the solid is completely dissolved.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment used.

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) as hazardous waste.

    • Properly doff PPE to prevent contamination of skin and clothing.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound

start Waste Generation - Unused compound - Contaminated labware - Used PPE segregate Segregation - Separate chemical waste  from general waste start->segregate container Containment - Place in a labeled,  sealed, and compatible  hazardous waste container segregate->container storage Temporary Storage - Store in a designated  secure area container->storage pickup Licensed Disposal - Arrange for pickup by a  licensed hazardous  waste contractor storage->pickup end Incineration or Landfill - Final disposal in a  licensed facility pickup->end

Figure 2. A logical workflow for the proper disposal of this compound waste.

Disposal Guidelines:

  • Unused Compound: Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, should be considered hazardous waste.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Disposal Method: The primary recommended method of disposal for potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal service.[1] Burial in a licensed landfill may be an alternative, but this should be confirmed with your institution's environmental health and safety department and local regulations.[2]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work while maintaining compliance with safety regulations.

References

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Lopinavir Metabolite M-1
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